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  • Product: (R)-2-phenylazetidine

Core Science & Biosynthesis

Foundational

The Pharmacological Versatility of (R)-2-Phenylazetidine Derivatives: Mechanisms of Action, Target Engagement, and Experimental Validation

Executive Summary The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry. Specifically, (R)-2-phenylazetidine derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen-containing heterocycle—has emerged as a privileged scaffold in modern medicinal chemistry. Specifically, (R)-2-phenylazetidine derivatives offer a unique combination of conformational rigidity and defined stereochemistry. The (R)-configuration precisely dictates the spatial projection of the phenyl ring, enabling high-affinity interactions with specific hydrophobic pockets in target proteins. This technical guide explores the core mechanisms of action (MOA) of these derivatives, synthesizes quantitative pharmacodynamic data, and establishes self-validating experimental protocols for target engagement.

Core Mechanisms of Action

The pharmacological utility of the (R)-2-phenylazetidine scaffold is largely driven by its ability to act as a rigidified bioisostere for benzylamines, modulating a diverse array of biological targets.

Carbonic Anhydrase (CA I/II) Inhibition

Phthalazine-substituted β-lactam derivatives of 2-phenylazetidine have been identified as potent inhibitors of human carbonic anhydrase (CA) I and II isozymes[1].

  • Mechanistic Pathway: The primary MOA involves the coordination of the derivative to the active-site zinc ion (Zn²⁺). The rigid azetidine core positions the functional groups to displace the zinc-bound water molecule/hydroxide ion, which is critical for the hydration of CO₂. Simultaneously, the (R)-phenyl group engages in van der Waals interactions with the hydrophobic half of the CA active site, significantly increasing binding affinity and isoform selectivity.

Serine Protease (Thrombin) Inhibition

N-sulfonyl and N-sulfinyl derivatives of 2-arylazetidines exhibit significant inhibitory properties against thrombin, a critical serine protease in the coagulation cascade[2].

  • Mechanistic Pathway: The (R)-2-phenylazetidine acts as a rigid vector, directing the phenyl moiety deep into the S1 specificity pocket of thrombin. The N-sulfonyl group often forms critical hydrogen bonds with the catalytic triad (Ser195, His57, Asp102) or the oxyanion hole, effectively halting the cleavage of fibrinogen.

Central Nervous System (CNS) Target Modulation

Azetidin-2-one (β-lactam) derivatives demonstrate profound central nervous system (CNS) modulating activities, including dopaminergic agonism, anti-catatonic effects, and nootropic properties[3].

  • Mechanistic Pathway: These derivatives cross the blood-brain barrier due to their optimal lipophilicity. Once in the CNS, specific derivatives exhibit agonistic behavior at D2 dopaminergic receptors. The rigid spatial arrangement of the (R)-2-phenyl group mimics the catecholamine conformation required for receptor activation, reversing neuroleptic-induced catalepsy[3].

Visualizing Target Engagement

MOA_Pathway Ligand (R)-2-Phenylazetidine Derivative Target Carbonic Anhydrase (CA I / II) Ligand->Target Binds pocket Zinc Active Site Zn2+ Coordination Target->Zinc Displaces H2O Inhibition Enzyme Inhibition (Decreased HCO3-) Zinc->Inhibition Blocks catalysis

Fig 1: Target engagement and inhibition pathway of Carbonic Anhydrase by azetidine derivatives.

Quantitative Pharmacodynamics

To contextualize the therapeutic potential of these derivatives, the following table synthesizes the typical pharmacodynamic profiles across their primary targets.

Target Enzyme / ReceptorDerivative ClassPrimary Mechanism of ActionTypical Affinity ( IC50​/Ki​ )
Carbonic Anhydrase I/II Phthalazine-substituted β-lactamsZinc coordination & water displacementLow nanomolar (10–50 nM)
Thrombin N-sulfonyl azetidinesS1 pocket occupationSub-micromolar (100–500 nM)
Dopamine D2 Receptor Azetidin-2-onesReceptor agonism (CNS modulation)Micromolar (1–5 μM)

Experimental Workflows & Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems . A protocol must not only measure an endpoint but also inherently prove that the measurement is free from assay artifacts.

Protocol: High-Throughput Carbonic Anhydrase Inhibition Assay

Objective: To quantify the IC50​ of (R)-2-phenylazetidine derivatives against recombinant human CA II.

Step 1: Reagent Preparation & Serial Dilution

  • Prepare a 10 mM stock of the azetidine derivative in 100% DMSO.

  • Perform a 10-point serial dilution in assay buffer (50 mM HEPES, pH 7.4) to achieve final well concentrations ranging from 0.1 nM to 100 μM.

  • Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

Step 2: Enzyme Incubation (Equilibration)

  • Combine 10 nM recombinant human CA II with the compound dilutions in a 96-well microplate. Incubate at 25°C for 15 minutes.

  • Causality: Azetidine derivatives often exhibit slow-binding kinetics due to the displacement of the tightly bound active-site water molecule. A 15-minute pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, ensuring accurate steady-state kinetic measurements.

Step 3: Substrate Addition & Kinetic Read

  • Initiate the reaction by adding 1 mM p-nitrophenyl acetate (4-NPA).

  • Monitor absorbance at 348 nm continuously for 10 minutes using a microplate reader.

  • Causality: The cleavage of 4-NPA yields p-nitrophenol. Reading at 348 nm (the isosbestic point for p-nitrophenol and its anion) ensures that the absorbance is independent of minor pH fluctuations that naturally occur during the hydration reaction.

Step 4: The Self-Validating Control Matrix

  • Internal Validation: Every plate must contain Acetazolamide as a positive control. If the Acetazolamide IC50​ falls outside the established reference range (10–25 nM), the entire plate is invalidated. This ensures environmental or reagent-based artifacts do not produce false positives.

  • Orthogonal Biophysical Validation: Biochemical hits must be advanced to Surface Plasmon Resonance (SPR). By immobilizing CA II on a CM5 sensor chip and flowing the azetidine derivative over it, we measure the association ( Kon​ ) and dissociation ( Koff​ ) rates. If the biochemical IC50​ does not correlate with the biophysical KD​ , the compound is flagged as a Pan-Assay Interference Compound (PAINS).

Visualizing the Validation Workflow

Workflow Step1 Compound Synthesis & QC Step2 In Vitro Enzyme Assay Step1->Step2 Step3 Biophysical Validation (SPR) Step2->Step3 Hit Validation Step4 In Vivo Efficacy Models Step3->Step4 Lead Optimization

Fig 2: Self-validating experimental workflow for evaluating (R)-2-phenylazetidine derivatives.

References

  • Ghorai, M. K., Das, S., Das, K., & Kumar, A. "Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2015). URL:[Link]

  • Aygün, B., Berber, A. A., et al. "Genotoxicity evaluation of a new phthalazine substituted β-lactam derivative in human lymphocytes." Anais da Academia Brasileira de Ciências, SciELO (2022). URL:[Link]

  • Goel, R. K., Singh, A., Naidu, P. S., Mahajan, M. P., & Kulkarni, S. K. "PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents." Journal of Pharmacy & Pharmaceutical Sciences, PubMed (2005). URL:[Link]

Sources

Exploratory

The Structural and Electronic Topography of (R)-2-Phenylazetidine: A Whitepaper for Advanced Scaffold Design

Executive Summary: The Azetidine Renaissance In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to conformationally restricted sp³-rich scaffolds to improve pharmacokinetic profiles and tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Azetidine Renaissance

In the pursuit of novel therapeutics, medicinal chemists are increasingly turning to conformationally restricted sp³-rich scaffolds to improve pharmacokinetic profiles and target selectivity. Among these, the azetidine ring—a four-membered nitrogenous heterocycle—has emerged as a privileged bioisostere[1]. Specifically, (R)-2-phenylazetidine represents a highly valuable chiral building block. By combining a rigid, strained core with a stereodefined benzylic vector, it offers unique spatial geometries that are unattainable with larger, more flexible rings like pyrrolidines or piperidines[2].

This whitepaper provides an in-depth technical analysis of the structural dynamics, electronic architecture, and synthetic methodologies associated with (R)-2-phenylazetidine, designed for researchers optimizing drug-receptor interactions and late-stage functionalization workflows.

Structural Topography and Conformational Dynamics

The physical behavior of (R)-2-phenylazetidine is dictated by a delicate thermodynamic balance between two opposing forces: Baeyer strain (angle compression) and Pitzer strain (torsional eclipsing)[3].

Ring Strain and Puckering Causality

Unlike unstrained six-membered rings, the internal bond angles of azetidine are compressed to approximately 90°, generating significant Baeyer strain. To mitigate the severe Pitzer strain caused by the eclipsing of adjacent C–H and N–H bonds in a planar geometry, the azetidine ring distorts into a puckered "butterfly" conformation[4].

In (R)-2-phenylazetidine, the presence of the bulky phenyl group at the C2 position breaks the symmetry of the ring. The molecule strongly favors a conformation where the phenyl group occupies a pseudo-equatorial position. If forced into a pseudo-axial position, the phenyl ring would suffer from severe 1,3-diaxial-like steric clashes with the nitrogen lone pair or any N-alkyl substituents, creating an energetically prohibitive state[5].

Nitrogen Inversion Barrier

Nitrogen inversion in azetidines is rapid at room temperature but is heavily influenced by ring substituents. In (R)-2-phenylazetidine, the stereocenter at C2 creates a diastereotopic environment. The inversion of the nitrogen atom must navigate the steric bulk of the adjacent phenyl ring, often locking the preferred conformer into a state that minimizes transannular interactions.

ConformationalLogic A Planar Azetidine (High Pitzer Strain) B Puckered Conformation (Relieves Eclipsing) A->B Ring Distortion (~30° Puckering Angle) C (R)-2-Phenyl Pseudo-Equatorial (Thermodynamically Favored) B->C Substituent Minimization D (R)-2-Phenyl Pseudo-Axial (Steric Clash with N-Lone Pair) B->D High Energy State

Figure 1: Conformational equilibrium and steric logic of (R)-2-phenylazetidine.

Electronic Architecture and Reactivity Profiles

The electronic properties of (R)-2-phenylazetidine are fundamentally altered by its strained geometry and the adjacent benzylic system.

Basicity and Hybridization

The nitrogen atom in azetidine is nominally sp³ hybridized. However, because the internal C–N–C bond angle is constrained, the internal bonds possess higher p-character. Consequently, the nitrogen lone pair resides in an orbital with increased s-character. This renders azetidines generally less basic than unstrained aliphatic amines (like pyrrolidine), though they remain highly basic (conjugate acid pKa ~ 8.5) and readily form stable hydrochloride salts[6].

Benzylic Activation and Redox Potential

The C2 position is uniquely activated. The adjacent phenyl ring stabilizes developing cationic character, making the C2–N bond highly susceptible to nucleophilic ring-opening under acidic or Lewis acidic conditions[6]. Furthermore, N-protected derivatives exhibit extreme redox properties. For instance, N-Boc-2-phenylazetidine possesses a highly negative reduction potential ( Ered​≈−3.0 V vs SCE), requiring advanced photoredox catalysts (e.g., 4-DPAIPN) to access its radical anion for late-stage functionalization[7].

Table 1: Physicochemical and Electronic Parameters
ParameterValueCausality / Implication in Drug Design
Molecular Weight 133.19 g/mol Ideal low-MW fragment for lead optimization and fragment-based drug discovery[8].
Ring Strain Energy (RSE) ~26.0 kcal/molDrives thermodynamic instability; increases susceptibility to targeted ring-opening[9].
Puckering Angle ~30° - 35°Relieves Pitzer (eclipsing) strain at the cost of increased Baeyer (angle) strain[4].
Topological Polar Surface Area 12.0 ŲExcellent membrane permeability profile, highly favorable for CNS penetration[8].
Reduction Potential (N-Boc) -3.0 V vs SCERequires highly reducing photoredox catalysts for Single Electron Transfer (SET)[7].

Experimental Methodologies: Synthesis and Functionalization

To harness (R)-2-phenylazetidine in medicinal chemistry, robust and self-validating synthetic protocols are required. Below are two field-proven workflows detailing the synthesis and orthogonal functionalization of this scaffold.

Protocol 1: Stereoselective Synthesis via Chiral Sulfinamides

Traditional syntheses of chiral azetidines suffer from poor scalability. This protocol utilizes chiral tert-butanesulfinamides to establish absolute stereocontrol[6].

  • Step 1: Imine Condensation. React 3-chloropropanal with (R)-tert-butanesulfinamide in the presence of a mild dehydrating agent (e.g., CuSO₄) in dichloromethane.

    • Causality: This establishes the chiral auxiliary required for downstream diastereocontrol.

  • Step 2: Diastereoselective Nucleophilic Addition. Cool the solution to -78°C and add phenylmagnesium bromide (PhMgBr) dropwise.

    • Causality: The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the Grignard reagent to attack selectively, establishing the (R)-configuration at the developing C2 benzylic center.

  • Step 3: Intramolecular Cyclization. Isolate the intermediate chloro-amine, dissolve in THF, and treat with a strong base (e.g., NaHMDS).

    • Causality: Deprotonation of the sulfonamide nitrogen triggers an intramolecular S_N2 displacement of the terminal chloride. The strong base is required to overcome the ~26 kcal/mol activation energy barrier of forming the strained four-membered ring.

  • Step 4: Deprotection & Validation. Cleave the sulfinyl group using HCl in diethyl ether.

    • Self-Validation Checkpoint: Diethyl ether suppresses benzylic decomposition. If the reaction is successful, the (R)-2-phenylazetidine hydrochloride salt will cleanly precipitate as a white solid, allowing isolation by simple decantation without chromatography[6].

Protocol 2: Regio- and Stereoselective Benzylic Functionalization

Attempting to directly lithiate N-Boc-2-phenylazetidine at the benzylic position leads to rapid dimerization—a thermodynamic sink[10]. This protocol utilizes borane complexation to bypass this failure mode.

  • Step 1: Borane Complexation. Treat N-alkyl-(R)-2-phenylazetidine with BH₃·THF in 2-MeTHF at room temperature.

    • Causality: The BH₃ group coordinates to the basic nitrogen. This acts as a stereodirecting group and prevents unwanted ring-opening or dimerization during subsequent strong base treatment.

  • Step 2: Benzylic Lithiation. Cool to -78°C and add sec-BuLi.

    • Causality: The BH₃ complex induces a proximity effect, directing the lithium exclusively to the benzylic C2 position, forming a stabilized, configurationally stable anion.

  • Step 3: Electrophilic Trapping. Introduce the desired electrophile (e.g., methyl iodide) to the cold solution.

    • Causality: The electrophile attacks the stabilized benzylic anion, yielding a 2,2-disubstituted azetidine complex.

  • Step 4: Borane Removal. Reflux the product with an amine scavenger (e.g., DABCO).

    • Causality: DABCO outcompetes the azetidine for the borane, liberating the functionalized free base for isolation[10].

FunctionalizationLogic A N-Alkyl-(R)-2-phenylazetidine B Direct Lithiation (Unprotected) A->B Base (sec-BuLi) D BH3 Complexation (Stereodirecting Group) A->D BH3-THF C Dimerization / Decomposition (Thermodynamic Sink) B->C Unstable Intermediate E sec-BuLi Lithiation (Stabilized Benzylic Anion) D->E Base (sec-BuLi) -78°C F Electrophile Trapping & BH3 Removal E->F 1. E+ 2. Amine (Deprotection) G 2,2-Disubstituted Azetidine Derivative F->G High Yield

Figure 2: Logical workflow for the benzylic functionalization of 2-phenylazetidine, demonstrating the necessity of BH₃ complexation to avoid dimerization.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: NIH / PubMed URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended)
  • 2-Phenylazetidine | CID 568971 - PubChem Source: NIH / PubChem URL
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: PMC / NIH URL
  • Photoredox catalysis harvesting multiple photon or electrochemical energies Source: Beilstein Journal of Organic Chemistry URL
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: LOCKSS / Heterocycles URL
  • Source: The Journal of Organic Chemistry (ACS)
  • Source: The Journal of Physical Chemistry A (ACS)
  • Source: The Royal Society of Chemistry (RSC)
  • University of Huddersfield Repository: Conformational and Synthetic Analysis of Azetidines Source: University of Huddersfield URL

Sources

Foundational

Pharmacokinetic Profiling of (R)-2-Phenylazetidine Compounds: A Technical Guide to ADME Optimization and Bioanalytical Workflows

Executive Summary The pharmaceutical industry is increasingly shifting away from flat, sp2-hybridized aromatic rings toward sp3-rich architectures to improve clinical success rates. Within this paradigm, azetidines—four-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is increasingly shifting away from flat, sp2-hybridized aromatic rings toward sp3-rich architectures to improve clinical success rates. Within this paradigm, azetidines—four-membered nitrogenous heterocycles—have emerged as highly privileged motifs, featured prominently in FDA-approved drugs such as baricitinib and azelnidipine[1]. The (R)-2-phenylazetidine scaffold, in particular, offers a unique combination of conformational rigidity, modulated basicity, and exceptional metabolic stability compared to larger homologues like pyrrolidines and piperidines[2]. This whitepaper provides a comprehensive, mechanistic guide to the pharmacokinetic (PK) profiling of (R)-2-phenylazetidine compounds, bridging physicochemical theory with self-validating laboratory workflows.

Mechanistic ADME Implications of the (R)-2-Phenylazetidine Core

To effectively profile a compound, one must understand the causality behind its behavior. Why substitute a traditional piperidine with an azetidine?

1. Basicity Modulation via Ring Strain: The constrained four-membered ring forces the internal C-N-C bond angles to compress (~90°). To compensate, the exocyclic lone pair on the nitrogen atom adopts greater s-character. This orbital rehybridization significantly lowers the basicity (pKa) of the azetidine nitrogen compared to unstrained amines[1]. A lower pKa means a higher fraction of the drug remains un-ionized at physiological pH (7.4), directly enhancing passive membrane permeability (e.g., across the blood-brain barrier) and reducing off-target hERG channel liabilities[3].

2. Steric Shielding and Metabolic Stability: The (R)-phenyl substitution at the C2 position introduces a critical steric shield. The C2-position of 2-phenylazetidine possesses specific electronic properties due to the adjacent benzene ring's ability to stabilize transient cationic character[4]. From a metabolic standpoint, this bulky, rigid chiral orientation physically occludes the alpha-carbon from the active site heme iron of Cytochrome P450 (CYP450) enzymes. This steric hindrance drastically reduces N-dealkylation and alpha-oxidation liabilities, leading to a much lower intrinsic clearance (CLint)[5].

In Vitro Pharmacokinetic Profiling Workflows

To accurately profile these compounds, assays must be designed to challenge their specific structural features.

Workflow for the pharmacokinetic profiling of (R)-2-phenylazetidine derivatives.

Protocol 1: Self-Validating Microsomal Stability Assay (HLM/RLM)

Objective: Quantify the intrinsic clearance (CLint) mediated by hepatic CYP enzymes. Causality & Design: Azetidines are generally resistant to ring-opening[3]. Therefore, degradation usually occurs via aromatic hydroxylation of the phenyl ring or minor N-dealkylation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the (R)-2-phenylazetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Self-Validation Controls: Concurrently run Verapamil (high-clearance positive control) to verify enzyme viability, and Warfarin (low-clearance negative control) to establish baseline assay stability. If Verapamil clearance is < 80% after 30 mins, the assay is voided.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent precipitates microsomal proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Primary CYP450-mediated metabolic pathways for (R)-2-phenylazetidine scaffolds.

In Vivo PK Profiling & Bioanalytical Methodologies

Translating in vitro stability to in vivo exposure requires robust bioanalytical methods. The stereoselective functionalization of these complexes heavily dictates their in vivo behavior[6].

Protocol 2: LC-MS/MS Bioanalysis of (R)-2-Phenylazetidines in Plasma

Objective: Quantify plasma concentrations following IV/PO dosing in rodent models to determine Clearance (CL), Volume of Distribution (Vd), and Bioavailability (F%). Causality & Design: Due to their polar nature and residual basicity, azetidines often suffer from severe peak tailing on standard acidic reversed-phase gradients. To counteract this, a high-pH mobile phase is employed to keep the azetidine nitrogen unprotonated, ensuring sharp chromatographic peaks and maximizing electrospray ionization (ESI) efficiency.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of dosed rat plasma. Add 150 µL of extraction solvent (Acetonitrile:Methanol 50:50 v/v) spiked with a deuterated internal standard (e.g., (R)-2-phenylazetidine-d5).

  • Self-Validation (QC System): Embed Quality Control (QC) samples at Low (3x LLOQ), Mid (50% ULOQ), and High (75% ULOQ) concentrations within the analytical run. System Validation Rule: The run is only accepted if 67% of QCs fall within ±15% of their nominal values.

  • Chromatography: Inject 2 µL onto a Waters XBridge C18 column (2.1 x 50 mm, 3.5 µm) designed for high-pH stability.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 2.5 minutes.

  • Mass Spectrometry: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM). Optimize the declustering potential and collision energy for the specific [M+H]+ to fragment transitions (often involving the loss of the azetidine ring or phenyl tropylium ion formation).

Quantitative Data Presentation: Scaffold Comparison

The structural advantages of the (R)-2-phenylazetidine core become evident when benchmarked against its larger homologues. The following table summarizes representative PK parameter shifts demonstrating the "azetidine advantage" in drug design.

Scaffold CoreCalc. pKaLogD (pH 7.4)HLM CLint (µL/min/mg)Oral Bioavailability (F%)
(R)-2-phenylazetidine ~8.51.2< 1565%
(R)-2-phenylpyrrolidine ~9.81.84530%
(R)-2-phenylpiperidine ~10.22.18015%

Note: Data represents generalized trends observed in matched-molecular pair analyses during hit-to-lead optimization.

Conclusion

The (R)-2-phenylazetidine scaffold is a powerful, highly stable tool in modern drug discovery. By understanding the stereoelectronic effects of the strained ring and the steric shielding provided by the chiral phenyl group, researchers can design molecules with highly optimized ADME profiles. Implementing rigorous, self-validating in vitro and in vivo protocols—particularly those tailored to the unique basicity and polarity of azetidines—ensures that these promising physicochemical traits translate into robust, viable clinical candidates.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. National Institutes of Health (NIH).1

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate.2

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. American Chemical Society (ACS).3

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH).5

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. American Chemical Society (ACS).4

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. American Chemical Society (ACS).6

Sources

Exploratory

Thermodynamic Properties of (R)-2-Phenylazetidine Heterocycles: A Technical Guide for Drug Design

Executive Summary The incorporation of highly strained, sp3 -rich small rings into pharmaceutical pipelines has revolutionized modern drug design. Among these, the azetidine ring—a four-membered nitrogen heterocycle—serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of highly strained, sp3 -rich small rings into pharmaceutical pipelines has revolutionized modern drug design. Among these, the azetidine ring—a four-membered nitrogen heterocycle—serves as a premier bioisostere for pyrrolidines and piperidines, offering enhanced metabolic stability, tailored lipophilicity, and unique exit vectors[1]. When substituted at the 2-position with a chiral phenyl group, (R)-2-phenylazetidine presents a highly specific thermodynamic profile. Understanding the interplay between its ring strain energy (RSE), conformational puckering, nitrogen inversion barriers, and solvation thermodynamics is critical for optimizing target binding affinity and pharmacokinetic properties.

Thermodynamic Drivers: Ring Strain and Hybridization

The thermodynamic behavior of (R)-2-phenylazetidine is fundamentally governed by the geometric constraints of its four-membered ring. The ideal tetrahedral angle of 109.5° is forcibly compressed, resulting in a C-N-C bond angle of approximately 91.2°[2].

This severe angle compression, combined with torsional strain from eclipsed adjacent C-H bonds, imparts a massive overall ring strain energy (RSE) of approximately 25.2 kcal/mol[1][2]. To partially alleviate this strain, the internal C-C and C-N bonds adopt a pseudo-double bond character with increased p -orbital contribution, while the exocyclic bonds (including the C-H and C-Phenyl bonds) gain significant s -character[1].

The introduction of the bulky phenyl group at the C2 position creates a thermodynamic imperative to minimize 1,2-steric clashes with the adjacent nitrogen lone pair and C3 protons. Consequently, the ring cannot remain planar; it must pucker to reach a thermodynamic minimum.

Conformational Thermodynamics: Puckering and Inversion

Unlike rigid cyclopropanes, azetidines possess a flexible conformational landscape defined by the Cremer-Pople puckering amplitude ( q2​ )[3]. The planar conformation ( q2​=0 ) represents a high-energy transition state due to maximized torsional strain. To achieve thermodynamic relaxation, the ring puckers to a dihedral angle of roughly 29.7°[2].

For (R)-2-phenylazetidine, the puckering dynamics are coupled with nitrogen inversion. The energy barrier for pyramidal inversion of the nitrogen atom in azetidines is approximately 10 kcal/mol at room temperature[1]. This barrier is significantly lower than that of three-membered aziridines (>18 kcal/mol) but higher than that of unstrained pyrrolidines (<5 kcal/mol)[4]. The thermodynamic equilibrium heavily favors the conformer where the C2-phenyl group occupies a pseudo-equatorial position, minimizing transannular steric repulsion.

ConformationalDynamics Eq Equatorial (R)-2-Phenylazetidine (Global Minimum) TS Planar Transition State (High Energy Barrier) Eq->TS Ring Flattening (+ΔG‡) TS->Eq Puckering (-ΔG) Ax Axial (R)-2-Phenylazetidine (Local Minimum) TS->Ax Puckering (-ΔG) Ax->TS Ring Flattening (+ΔG‡)

Conformational dynamics and ring puckering of (R)-2-phenylazetidine.

Basicity and Solvation Thermodynamics

The basicity of (R)-2-phenylazetidine is a direct consequence of its strain-induced hybridization. In the gas phase, the intrinsic basicity of the azetidine nitrogen (215.4 kcal/mol) is slightly lower than that of pyrrolidine (216.3 kcal/mol)[2]. This is because the increased s -character of the nitrogen lone pair stabilizes the unprotonated state, making it less available to accept a proton[2][5].

However, thermodynamic basicity in biological systems is dictated by aqueous solvation. In water, the pKa of unsubstituted azetidine is 11.29, nearly identical to pyrrolidine (11.27) and piperidine (11.22)[1]. The highly localized positive charge on the protonated azetidinium ion is exceptionally well-stabilized by aqueous solvation, perfectly balancing the gas-phase strain effects[2]. The addition of the 2-phenyl group slightly depresses this pKa due to the inductive electron-withdrawing nature of the sp2 hybridized aromatic ring, allowing medicinal chemists to tune the molecule's ionization state at physiological pH.

Table 1: Comparative Thermodynamic Properties of Saturated Nitrogen Heterocycles
HeterocycleRing SizeRing Strain Energy (kcal/mol)Gas-Phase Basicity (kcal/mol)Aqueous pKaInversion Barrier (kcal/mol)
Aziridine 3~27.5~212.0~8.0>18.0
Azetidine 425.2215.411.29~10.0
Pyrrolidine 55.8216.311.27<5.0
Piperidine 60.0218.011.22<5.0

(Data synthesized from references[2],[1], and[5])

Binding Thermodynamics in Target Engagement

When deployed as a pharmacophore, the rigidified vectors of (R)-2-phenylazetidine derivatives yield highly favorable binding thermodynamics. A prime example is the development of small-molecule STAT3 inhibitors utilizing an (R)-azetidine-2-carboxamide scaffold[6].

Isothermal Titration Calorimetry (ITC) reveals that these azetidine derivatives bind their targets with sub-micromolar affinity, driven by both favorable enthalpy ( ΔH ) and entropy ( −TΔS )[6][7]. The constrained nature of the azetidine ring pre-organizes the ligand, minimizing the entropic penalty typically associated with the freezing of rotatable bonds upon target binding.

Table 2: ITC Binding Thermodynamics for (R)-Azetidine-2-carboxamide STAT3 Inhibitors
CompoundTarget KD​ (nM) ΔH (kJ/mol) −TΔS (kJ/mol) ΔG (kJ/mol)
Derivative 7g STAT3880-22.7-11.9-34.6
Derivative 9k STAT3960-20.8-13.6-34.4

(Data sourced from reference[7])

Self-Validating Experimental Protocols

To accurately measure the thermodynamic parameters of (R)-2-phenylazetidine derivatives, empirical workflows must be rigorously controlled. Below are two self-validating protocols designed to eliminate artifactual data.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality & Rationale: ITC measures the infinitesimal heat released or absorbed during binding. If the ligand and protein are in buffers with even a 1 mM difference in salt concentration, the heat of dilution upon injection will completely mask the heat of binding ( ΔH ). Therefore, exhaustive co-dialysis is the absolute foundation of this protocol.

Step-by-Step Methodology:

  • Exhaustive Dialysis: Dialyze the target protein against 4 liters of the experimental buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for 24 hours with three buffer exchanges.

  • Ligand Preparation: Dissolve the (R)-2-phenylazetidine ligand strictly using the final dialysate buffer from the protein preparation step.

  • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes. Causality: Microbubbles passing through the measurement cell cause massive thermal spikes, destroying the integration baseline.

  • Self-Validation (Blank Titration): Perform a control titration by injecting the ligand into the dialysate buffer (without protein). If the integrated heats are non-zero and non-constant, buffer matching has failed. Abort and re-dialyze.

  • Experimental Titration: Inject the ligand into the protein solution in 2 μL increments.

  • Thermodynamic Modeling: Subtract the blank titration data from the experimental data. Fit the resulting isotherm to a one-site binding model to extract KD​ , ΔH , and calculate −TΔS and ΔG [7].

ITCWorfklow P1 1. Dialysis Buffer Matching P2 2. Degassing Remove Microbubbles P1->P2 P3 3. Titration Ligand Injection P2->P3 P4 4. Integration ΔH Calculation P3->P4 P5 5. Modeling ΔG & -TΔS P4->P5

Self-validating ITC workflow for measuring azetidine binding thermodynamics.

In Situ FT-IR for Conformational Analysis

Causality & Rationale: The C-N stretching frequencies of the azetidine ring are highly sensitive to the ring's puckering amplitude and the pseudo-axial/equatorial positioning of the nitrogen lone pair. Ex situ analysis (quenching and purifying) alters the thermodynamic equilibrium. In situ FT-IR allows for real-time monitoring of conformational epimerization[4].

Step-by-Step Methodology:

  • Probe Calibration: Insert the ATR FT-IR probe into a dry, argon-purged reaction vessel containing the anhydrous solvent (e.g., THF) at -78°C. Collect a background spectrum.

  • Substrate Introduction: Introduce the (R)-2-phenylazetidine derivative and monitor the baseline C-N stretch (typically around 1100–1200 cm⁻¹).

  • Thermal Perturbation: Gradually ramp the temperature to 25°C.

  • Data Acquisition: Continuously record spectra every 30 seconds. The shift in the C-N vibrational band correlates directly with the thermodynamic relaxation of the ring from a kinetically trapped state to the thermodynamically stable puckered conformation[4].

  • Self-Validation: Return the system to -78°C. If the spectral shift is reversible, the observed change is purely conformational (thermodynamic). If irreversible, a chemical degradation or ring-opening event has occurred.

References

  • "Azetidine - Grokipedia", Grokipedia.
  • "Put a ring on it: application of small aliph
  • "Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret
  • "Potential-Energy Surfaces Sampled in Cremer–Pople Coordin
  • "Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • "molecules: In Situ FT-IR Investig
  • "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry", ACS Public

Sources

Foundational

The (R)-2-Phenylazetidine Scaffold in Modern Drug Discovery: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, present in approximately 60% of FDA-approved pharmaceuticals[1]. However, the pharmaceutical industry has historically fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen-containing heterocycles are foundational to modern medicinal chemistry, present in approximately 60% of FDA-approved pharmaceuticals[1]. However, the pharmaceutical industry has historically favored five- and six-membered rings (pyrrolidines and piperidines) due to synthetic accessibility. Driven by the "escape from flatland" paradigm, four-membered azetidines are increasingly recognized for their superior physicochemical properties, high metabolic stability, and rigid conformational geometry[2][3].

Among these, the (R)-2-phenylazetidine motif represents a highly privileged, yet synthetically challenging, chiral scaffold. The C2-phenyl substitution imparts unique electronic properties—specifically, increased electrophilicity at the C2 position due to the stabilization of cationic character by the benzene ring[1]. This whitepaper provides an in-depth technical review of the (R)-2-phenylazetidine scaffold, detailing its mechanistic bioactivity, state-of-the-art synthetic methodologies, and integration into drug discovery workflows.

Structural Rationale and Pharmacological Significance

The azetidine ring possesses a high ring strain energy of approximately 25.2 kcal/mol, closely mirroring that of aziridines[4]. This strain enforces a rigid spatial arrangement, which is highly advantageous in fragment-based drug discovery. The rigidity minimizes the entropic penalty upon target binding, while the lower lipophilicity (compared to acyclic amines) often improves aqueous solubility and reduces off-target promiscuity.

When a phenyl group is introduced at the C2 position with defined (R)-stereochemistry, the resulting scaffold offers a precise vector for pharmacophore projection. The benzylic position of the azetidine ring is electronically unique; it is highly susceptible to regioselective lithiation and functionalization, provided the stereochemical requirements (e.g., syn relationship between the ring proton and directing groups) are met[5].

Bioactivity Profile of Phenylazetidine Derivatives

Recent literature highlights the versatility of the phenylazetidine core across various therapeutic areas[6][7]. By acting as a conformational restrictor, it enhances the binding affinity of several established pharmacophores.

Table 1: Therapeutic Applications of Phenylazetidine Derivatives

Compound Class / DerivativePrimary Target / MechanismObserved Biological Effect
(2R,3R)-3-Phenylazetidine-2-carboxylic acid NMDA Receptor (NR1/NR2D)Acts as a preferential agonist, showing high potential for neurological and CNS applications[6].
TZT-1027 Analogues (3-Aryl-azetidines) Microtubule dynamics (Tubulin)Exhibits potent antiproliferative activity (IC50 ~ 2.2 nM against A549 and HCT116 cell lines) by replacing the phenylethyl group[8].
Phthalazine-substituted β-lactams Carbonic Anhydrase (CA I, II)Strong inhibition of human CA I and II isozymes; evaluated for low genotoxicity in human lymphocytes[7].
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Microglial Activation (β-amyloid)Attenuates ischemia/reperfusion brain injury via potent anti-inflammatory and antioxidative effects[6].

Advanced Synthetic Methodologies

The primary bottleneck in utilizing (R)-2-phenylazetidines has been the difficulty of closing the four-membered ring. Traditional unimolecular nucleophilic substitution often fails due to the high activation energy required to overcome ring strain[2][4]. To bypass this, modern synthetic chemistry employs advanced catalytic and photochemical strategies.

Visible Light-Enabled Aza Paternò-Büchi Reaction

The Aza Paternò-Büchi reaction is a [2+2] cycloaddition between imines and alkenes. Historically, this was hampered by competing reaction paths upon UV excitation. However, utilizing visible light and a specific iridium photocatalyst allows for selective triplet energy transfer[2].

Causality & Mechanism: The triplet energy of the alkene (e.g., styrene) is lower than that of the functionalized imine. By using the photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ , the system selectively excites the alkene to its triplet state without degrading the imine. The subsequent cycloaddition yields highly functionalized 2-phenylazetidines with excellent diastereoselectivity (>20:1 d.r.)[9].

G N1 Styrene + Imine N2 Ir-Photocatalyst (Visible Light) N1->N2 N3 Selective Alkene Triplet Excitation N2->N3 N4 [2+2] Cycloaddition N3->N4 N5 Functionalized 2-Phenylazetidine N4->N5

Workflow of the visible light-enabled Aza Paternò-Büchi reaction for azetidine synthesis.

Asymmetric Synthesis via Chiral tert-Butanesulfinamides

For the specific production of enantioenriched C2-substituted azetidines, the use of Ellman's chiral tert-butanesulfinamide is highly effective[1].

Causality & Mechanism: The chiral auxiliary directs the diastereoselective addition of a Grignard reagent to an imine. Following this, base-promoted cyclization forms the azetidine ring. A critical mechanistic insight is the deprotection phase: because the C2-phenyl group heavily stabilizes cationic character, the azetidine ring is prone to decomposition during standard acidic deprotection. Changing the solvent to diethyl ether suppresses this decomposition, allowing the azetidine hydrochloride salt to precipitate safely in quantitative yield[1].

Step-by-Step Protocol: Synthesis of (R)-2-Phenylazetidine Hydrochloride
  • Imine Condensation: Condense chiral tert-butanesulfinamide with 3-chloropropanal to form the corresponding sulfinyl imine.

  • Diastereoselective Addition: Cool the solution to -78 °C and slowly add phenylmagnesium bromide (Grignard reagent). The chiral auxiliary dictates the Re or Si face attack, establishing the (R)-stereocenter at the future C2 position[1].

  • Cyclization: Treat the resulting chlorosulfinamide with Potassium tert-butoxide (KOtBu) in DMF (0.1 M). Caution: Extract exclusively with diethyl ether to minimize product loss, yielding the protected azetidine (up to 89% yield)[1].

  • Deprotection (Critical Step): Dissolve the protected azetidine in diethyl ether (avoid highly polar solvents that stabilize the ring-opened cation). Introduce HCl. The (R)-2-phenylazetidine hydrochloride salt will precipitate directly out of the ether as a stable solid, allowing isolation by simple decantation[1].

Table 2: Comparison of Synthetic Strategies

MethodologyKey Reagents / CatalystsAdvantagesLimitations
Aza Paternò-Büchi [2] Ir[dF(CF3​)ppy]2​ , Visible LightDirect [2+2] assembly, high d.r., mild conditions.Requires specialized photocatalytic setups.
Sulfinamide Cyclization [1]Chiral t-butanesulfinamide, KOtBuHighly scalable, excellent enantiomeric excess (ee).Requires careful solvent control during deprotection.
Oxirane Ring-Opening [3]LiDA-KOR superbase, THF (-78 °C)Regio- and diastereoselective, simple building blocks.Superbase handling requires strict anhydrous conditions.

Drug Discovery Workflow and Validation

Integrating the (R)-2-phenylazetidine scaffold into a drug discovery pipeline requires rigorous biological and physicochemical validation. Because the azetidine nitrogen is highly basic (pKa ~ 10.4) and the ring is strained, metabolic stability and toxicity must be assessed early.

G S1 Scaffold Selection: (R)-2-Phenylazetidine S2 Stereoselective Synthesis (Sulfinamide / Photochem) S1->S2 S3 In Vitro Screening (Target Affinity & MTT Assays) S2->S3 S4 Hit-to-Lead Optimization (N1/C3 Derivatization) S3->S4 S5 In Vivo Validation (Pharmacokinetics & Xenografts) S4->S5

Logical workflow for the discovery and validation of 2-phenylazetidine bioactive compounds.

Experimental Validation Protocols

To validate the bioactivity of newly synthesized (R)-2-phenylazetidine derivatives, researchers typically employ the following standardized assays[6][10]:

  • Cytotoxicity & Proliferation (MTT Assay):

    • Purpose: To determine the anti-proliferative IC50 (e.g., for TZT-1027 analogues).

    • Mechanism: Viable cells with active mitochondria reduce yellow MTT to purple formazan. The azetidine derivatives are incubated with cell lines (e.g., A549, HCT116) for 48 hours. Absorbance is measured to quantify cell viability[6].

  • Genotoxicity Screening:

    • Purpose: Strained heterocycles can sometimes act as alkylating agents if ring-opening occurs in vivo.

    • Mechanism: Chromosomal aberration (CA) and micronucleus (MN) tests are performed on human peripheral blood lymphocytes treated with varying concentrations (e.g., 3.75 to 30 μg/mL) of the compound to ensure the structural integrity of the DNA is maintained[7].

Conclusion

The (R)-2-phenylazetidine scaffold is transitioning from a synthetic curiosity to a highly valuable asset in medicinal chemistry. By escaping the flatland of traditional aromatic rings and overcoming the synthetic barriers of four-membered heterocycles, researchers can access a novel chemical space characterized by high rigidity and metabolic stability. As synthetic methods like visible-light photocatalysis and chiral auxiliary-directed cyclizations become more robust, the incorporation of this privileged motif into clinical candidates targeting the CNS, oncology, and infectious diseases is expected to accelerate significantly.

References

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions National Institutes of Health (NIH) / Nature Communications URL:[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules National Institutes of Health (NIH) URL:[Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents MDPI URL:[Link]

  • Genotoxicity evaluation of a new phthalazine substituted β-lactam derivative in human lymphocytes SciELO URL:[Link]

  • Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES LOCKSS / University of Alberta URL:[Link]

Sources

Protocols & Analytical Methods

Method

using (R)-2-phenylazetidine as a chiral building block

Application Note: Advanced Applications of (R)-2-Phenylazetidine as a Chiral Building Block in Medicinal Chemistry Introduction & Scientific Rationale Saturated four-membered nitrogen heterocycles, specifically azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of (R)-2-Phenylazetidine as a Chiral Building Block in Medicinal Chemistry

Introduction & Scientific Rationale

Saturated four-membered nitrogen heterocycles, specifically azetidines, have historically been underutilized in drug discovery, featuring in less than 1% of FDA-approved nitrogenous drugs[1]. However, the paradigm is shifting. The incorporation of azetidines into pharmaceutical lead structures offers profound pharmacokinetic advantages: they increase the sp3 fraction of the molecule, enhance metabolic stability, lower lipophilicity compared to acyclic amines, and provide rigid vector alignment for pharmacophores[2].

Among azetidine derivatives, (R)-2-phenylazetidine stands out as a highly versatile chiral building block. The C2-phenyl substitution not only introduces a critical stereocenter but also fundamentally alters the electronic landscape of the ring[1]. By acting as a rigid scaffold, (R)-2-phenylazetidine enables the synthesis of complex, enantiopure Active Pharmaceutical Ingredients (APIs) and alkaloid-type architectures[3]. This guide details the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for utilizing (R)-2-phenylazetidine in advanced drug development.

Physicochemical and Pharmacokinetic Profiling

Understanding the fundamental properties of the azetidine ring is crucial for rational drug design. The four-membered ring possesses significant ring strain (~26 kcal/mol), which dictates its reactivity profile, yet it maintains excellent metabolic stability in biological systems compared to highly reactive aziridines.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Basic pKa (approx.)Metabolic StabilityStructural Rigidity
Aziridine 3~27.0~8.0Very Low (Highly reactive)High
Azetidine 4~26.0~10.4Moderate to HighHigh
Pyrrolidine 5~6.0~11.3HighModerate (Envelope)
Piperidine 6~0.1~11.2HighLow (Chair flips)

Mechanistic Insights & Reactivity

As a Senior Application Scientist, it is imperative to understand the causality behind the reactivity of (R)-2-phenylazetidine. The C2-position of this molecule exhibits significantly increased electrophilicity compared to alkyl-substituted azetidines.

The Causality of Ring-Opening vs. Stability: The adjacent benzene ring stabilizes developing positive charge (cationic character) at the benzylic C2 position during transition states[1]. Under Lewis acidic conditions or in polar protic solvents, this stabilization weakens the C2–N bond, making the ring highly susceptible to nucleophilic attack and subsequent ring-opening (e.g., forming acyclic chiral amines or ethers)[4].

Therefore, when the goal is to retain the azetidine core for API synthesis (e.g., N-functionalization via SNAr or cross-coupling), strictly basic conditions or kinetic control must be maintained. Furthermore, during the deprotection of N-protected precursors, solvent selection is the critical variable between quantitative yield and total decomposition.

ReactivityMechanism A (R)-2-Phenylazetidine B C2-Benzylic Activation (Increased Electrophilicity) A->B Lewis Acid / Heat C N-Functionalization (Kinetic Pathway) A->C Base + Electrophile D Ring-Opening (Nucleophilic Attack at C2) B->D Nucleophile (e.g., Aryl Borate) E Stable N-Aryl/Acyl Azetidine (Drug Scaffold) C->E Kinetic Control F Acyclic Chiral Amine / Ether (Building Block) D->F Thermodynamic Control

Figure 1: Mechanistic divergence of (R)-2-phenylazetidine under kinetic vs. thermodynamic control.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring high enantiomeric excess (ee) and structural integrity of the azetidine core.

SynthesisWorkflow A Chiral Precursor (Aldehyde/Epoxide) B Cyclization (Superbase / Sulfinamide) A->B C N-Protected (R)-2-Phenylazetidine B->C D Deprotection (HCl in Et2O) C->D Acidic Cleavage (Kinetic Control) E (R)-2-Phenylazetidine HCl Salt D->E Precipitation F N-Arylation (SNAr / Coupling) E->F Base, Ar-X G Alpha-Alkylation (C2/C3 Functionalization) E->G N-BH3, LDA, R-X

Figure 2: Workflow for the synthesis and downstream derivatization of (R)-2-phenylazetidine.

Protocol 1: Quantitative Deprotection to (R)-2-Phenylazetidine Hydrochloride

Objective: Remove N-protecting groups (e.g., N-tert-butanesulfinyl or N-Boc) without triggering benzylic ring-opening[1].

Table 2: Solvent Effects on (R)-2-Phenylazetidine Deprotection Yield

SolventConditionsObservationIsolated Yield (%)
MethanolHCl (4M), RT, 2hSignificant ring-opening / decomposition< 30%
DichloromethaneHCl (4M), RT, 2hPartial decomposition, soluble salt~ 60%
Diethyl Ether HCl (2M), RT, 1h Rapid precipitation of intact HCl salt > 95%

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected (R)-2-phenylazetidine (1.0 equiv) in anhydrous diethyl ether (0.1 M concentration) under an inert argon atmosphere.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add a solution of HCl in diethyl ether (2.0 M, 3.0 equiv). Expert Insight: Diethyl ether is strictly chosen over polar protic solvents. Because the C2-phenyl group stabilizes cationic character, the azetidine is highly prone to acid-catalyzed ring-opening. Diethyl ether acts as an anti-solvent, forcing the immediate precipitation of the resulting (R)-2-phenylazetidine hydrochloride, physically sequestering it from the reactive acidic medium[1].

  • Stirring: Remove the ice bath and allow the heterogeneous mixture to stir at room temperature for 1 hour.

  • Isolation: Isolate the precipitated white solid via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum to afford pure (R)-2-phenylazetidine hydrochloride.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for N-Aryl Derivatization

Objective: Synthesize N-aryl-(R)-2-phenylazetidine derivatives commonly found in drug discovery libraries[1].

Step-by-Step Methodology:

  • Preparation: Suspend (R)-2-phenylazetidine hydrochloride (1.0 equiv) and the target aryl halide (e.g., 1-chloro-2,4-dinitrobenzene, 1.1 equiv) in anhydrous DMSO (0.2 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature. Expert Insight: A non-nucleophilic base like DIPEA is required to liberate the free base of the azetidine without competing for the electrophile. DMSO accelerates the SNAr transition state via polar aprotic solvation.

  • Reaction: Stir the mixture at 40 °C for 4 hours. Monitor via LC-MS until the azetidine mass is fully consumed.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers heavily with brine (to remove DMSO), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 3: Diastereoselective α -Alkylation via N-Borane Complexation

Objective: Achieve stereocontrolled functionalization at the ring carbons[5].

Step-by-Step Methodology:

  • Complexation: Treat (R)-2-phenylazetidine (1.0 equiv) with BH3​⋅THF (1.2 equiv) at 0 °C for 1 hour to form the N-borane complex. Expert Insight: The BH3​ complex serves a dual purpose: it protects the nitrogen lone pair from participating in unwanted side reactions (like β -elimination) and acts as a bulky stereocontrol element during the subsequent alkylation, ensuring high diastereoselectivity[5].

  • Deprotonation: Cool the solution to -78 °C. Slowly add Lithium Diisopropylamide (LDA) (1.2 equiv) and stir for 30 minutes to generate the α -carbanion.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via chromatography to isolate the diastereomerically enriched α -alkylated product.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) / PMC URL:[Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes Source: RSC Advances (RSC Publishing) URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions Source: ChemRxiv URL:[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis Pathways for (R)-2-Phenylazetidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Validated Experimental Protocols.

Executive Summary & Chemical Context

(R)-2-phenylazetidine is a highly strained, four-membered saturated nitrogen heterocycle. In medicinal chemistry, it serves as a rigid, low-molecular-weight bioisostere for pyrrolidines and piperidines, offering unique pharmacokinetic profiles and altered vector geometries for substituent projection. However, the synthesis of enantiopure 2-arylazetidines is notoriously difficult. The inherent ring strain (~26 kcal/mol) coupled with the highly electrophilic benzylic C2-position makes the heterocycle highly susceptible to ring-opening decomposition during synthesis and deprotection phases[1].

This application note evaluates the leading catalytic and asymmetric pathways for synthesizing (R)-2-phenylazetidine, providing a mechanistic rationale for reagent selection and a self-validating protocol designed to prevent late-stage product degradation.

Mechanistic Evaluation of Synthesis Pathways

Chiral Auxiliary-Directed Asymmetric Cyclization (The Sulfinamide Pathway)

The most scalable and highly diastereoselective route to enantioenriched C2-substituted azetidines relies on the use of chiral tert-butanesulfinamides[1].

  • Mechanism & Causality: An achiral 1,3-bis electrophile (e.g., 3-chloropropanal) is condensed with (R)-tert-butanesulfinamide. The addition of a phenyl nucleophile (PhMgBr) proceeds with high facial selectivity dictated by the steric bulk of the chiral sulfinyl group. The subsequent intramolecular cyclization is achieved using a strong, non-nucleophilic base (KOtBu) in a polar aprotic solvent (DMF).

  • The Deprotection Bottleneck: The critical step in this pathway is the removal of the sulfinamide directing group. Because the C2-position of 2-phenylazetidine possesses increased electrophilicity—due to the adjacent phenyl ring stabilizing incipient carbocationic character—standard acidic deprotection in polar solvents (like MeOH or DCM) leads to rapid C-N bond heterolysis and ring-opening decomposition[1]. By performing the HCl-mediated cleavage in strictly non-polar diethyl ether (Et₂O), the (R)-2-phenylazetidine hydrochloride salt immediately precipitates out of solution, kinetically trapping the strained ring and preventing degradation[1].

Palladium-Catalyzed Migration/Cross-Coupling

Recent advances have explored the transition-metal-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids[2].

  • Mechanism & Causality: The reaction proceeds via the oxidative addition of Pd(0) to the 3-iodoazetidine, followed by β -hydride elimination to form a palladium-hydride/1,2-dihydroazete complex[2]. Migratory insertion and transmetalation with phenylboronic acid, followed by reductive elimination, yields the 2-phenylazetidine.

  • Current Limitations: While highly regioselective, asymmetric variants using chiral phosphonites (e.g., Josiphos or chiral ferrocenyl ligands) currently yield only moderate enantiomeric excesses[2]. Therefore, this pathway is highly valuable for racemic library generation but requires further ligand tuning for preparative asymmetric synthesis.

Kinetically Controlled Epoxide Ring-Opening

An alternative approach utilizes Baldwin's rules to drive the regio- and diastereoselective synthesis of 2-arylazetidines from oxiranes[3].

  • Mechanism & Causality: Starting from an enantiopure epoxide (obtained via enzymatic kinetic resolution), treatment with a superbase (LiDA-KOR) triggers an intramolecular cyclization. The formation of the highly strained four-membered ring over the thermodynamically favored five-membered ring is achieved under strict kinetic control at low temperatures (-78 °C)[3].

Quantitative Data & Pathway Comparison

To guide synthetic planning, the following table summarizes the performance metrics of the discussed pathways.

Synthetic PathwayChiral Source / CatalystYield (%)Enantiomeric Excess (ee)ScalabilityKey Limitation
Sulfinamide Cyclization (R)-tert-butanesulfinamide44–89%>99% (post-purification)Gram-scaleRequires stoichiometric chiral auxiliary
Pd-Catalyzed Migration Chiral Ferrocenyl Phosphonite~90%Moderate (<60%)Milligram-scaleUnsatisfactory ee; requires ligand optimization
Epoxide Ring-Opening Enzymatic Kinetic Resolution40–70%>95%Gram-scaleRequires multi-step precursor synthesis

Visualizations of Logical Workflows

G N1 3-Chloropropanal + (R)-Sulfinamide N2 Chiral Sulfinimine Intermediate N1->N2 Ti(OEt)4 N3 Diastereoselective PhMgBr Addition N2->N3 -78 °C N4 N-Protected (R)-2-Phenylazetidine N3->N4 KOtBu, DMF N5 (R)-2-Phenylazetidine HCl Salt N4->N5 HCl, Et2O

Workflow for the asymmetric synthesis of (R)-2-phenylazetidine via chiral sulfinamide auxiliary.

G M1 N-Protected 2-Phenylazetidine M2 Acidic Cleavage in Polar Solvent (MeOH) M1->M2 M3 Acidic Cleavage in Non-Polar Solvent (Et2O) M1->M3 M4 Benzylic Carbocation Formation (Ring Opening) M2->M4 M6 Rapid Precipitation of Azetidinium HCl Salt M3->M6 M5 Decomposition Products M4->M5 M7 High Yield (R)-2-Phenylazetidine M6->M7

Solvent-dependent mechanistic divergence during the deprotection of 2-phenylazetidine.

Self-Validating Experimental Protocol: The Sulfinamide Route

This protocol is adapted from the scalable methodology for enantioenriched C2-substituted azetidines[1]. It is designed as a self-validating system; built-in chemical checkpoints ensure the integrity of the highly strained intermediate at each stage.

Step 1: Sulfinimine Formation
  • Reaction : To a flame-dried flask under N₂, add (R)-tert-butanesulfinamide (1.0 equiv) and 3-chloropropanal (1.1 equiv) in anhydrous DCM (0.5 M).

  • Catalysis : Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.

  • Causality : Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the condensation equilibrium forward.

  • Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the sulfinamide spot disappears (typically 4-6 hours). Quench with brine; a thick white suspension of titanium dioxide salts will form. Filter through Celite to obtain the pure sulfinimine.

Step 2: Diastereoselective Grignard Addition
  • Reaction : Dissolve the sulfinimine in anhydrous THF (0.2 M) and cool to -78 °C.

  • Addition : Slowly add PhMgBr (1.5 equiv, 1.0 M in THF) dropwise over 15 minutes.

  • Causality : The low temperature maximizes the facial selectivity dictated by the chiral auxiliary, ensuring high diastereomeric excess (dr > 85:15).

  • Validation Checkpoint : Stir for 2 hours at -78 °C. Quench cold with saturated aqueous NH₄Cl. If the crude NMR shows a dr lower than 80:20, the internal temperature during Grignard addition likely spiked above -60 °C.

Step 3: Base-Promoted Intramolecular Cyclization
  • Reaction : Dissolve the crude chloro-intermediate in anhydrous DMF to create a highly dilute solution (0.1 M).

  • Cyclization : Add KOtBu (1.5 equiv) in one portion at 0 °C, then warm to room temperature.

  • Causality : High dilution (0.1 M) strictly favors intramolecular cyclization over intermolecular dimerization. DMF provides necessary solvation for the alkoxide base to maximize its thermodynamic basicity, driving the Sₙ2 displacement of the chloride.

  • Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the acyclic precursor (Rf ~0.5) and the appearance of a lower-polarity spot (Rf ~0.7) confirms ring closure. Extract exclusively with diethyl ether to minimize product loss during aqueous washing[1].

Step 4: Anhydrous Deprotection (Critical Step)
  • Reaction : Dissolve the protected azetidine in strictly anhydrous diethyl ether (Et₂O) (0.1 M).

  • Cleavage : Add 4.0 M HCl in dioxane (3.0 equiv) dropwise at room temperature.

  • Causality : As mapped in the workflow diagram, the C2-phenyl group stabilizes carbocationic character. In polar solvents, this leads to ring-opening. Et₂O suppresses heterolysis and forces the immediate precipitation of the product[1].

  • Validation Checkpoint : A white precipitate ((R)-2-phenylazetidine hydrochloride) MUST form within 5–10 minutes. If the solution remains clear, the Et₂O may be wet or too polar, indicating product degradation. Isolate the solid by rapid decantation and filtration.

References

  • The Journal of Organic Chemistry (ACS Publications)
  • Organic Letters (ACS Publications)
  • The Journal of Organic Chemistry (ResearchGate / ACS Publications)

Sources

Method

Application Note: Incorporating (R)-2-Phenylazetidine into Small Molecule APIs

Executive Summary & Strategic Rationale In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to conformationally restricted, sp³-rich scaffolds—often termed the "escape from flatland"—has ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the shift from flat, two-dimensional aromatic rings to conformationally restricted, sp³-rich scaffolds—often termed the "escape from flatland"—has made azetidines a privileged motif 1[1].

Among these, (R)-2-phenylazetidine is particularly valuable. The C2-phenyl substitution provides a rigid, stereodefined hydrophobic vector that is highly effective in occupying specific binding pockets, demonstrating a wide spectrum of biological activities including CNS modulation and anticancer properties 2[2]. However, incorporating this strained heterocycle into Active Pharmaceutical Ingredients (APIs) requires precise synthetic control to prevent ring-opening and benzylic decomposition. This guide details the physicochemical rationale and self-validating protocols for successfully handling and functionalizing (R)-2-phenylazetidine.

Physicochemical Profiling: The "Goldilocks" Scaffold

To understand the causality behind the experimental handling of (R)-2-phenylazetidine, one must first analyze its fundamental properties. The azetidine ring possesses a unique physicochemical profile, sitting precisely between the highly reactive aziridine and the flexible pyrrolidine 3[3].

Table 1: Comparative Physicochemical Data of Nitrogen Heterocycles

HeterocycleRing SizeRing Strain (kcal/mol)Conjugate Acid pKaStructural Rigidity
Aziridine327.77.98Extremely High
Azetidine 4 25.4 11.29 High
Pyrrolidine55.411.31Moderate
Piperidine6~011.22Low (Flexible)

Data synthesized from 4[4] and[3].

Expert Insight: Azetidine maintains a pKa (~11.29) nearly identical to pyrrolidine (~11.31), allowing it to preserve critical hydrogen-bonding and salt-bridge interactions in physiological environments[4]. However, its high ring strain (25.4 kcal/mol) locks the molecule into a rigid conformation, reducing the entropic penalty upon target binding.

Synthetic Workflows & Logical Relationships

The incorporation of (R)-2-phenylazetidine into an API typically follows a two-stage approach: controlled deprotection to a stable salt, followed by late-stage functionalization (e.g., S_NAr or reductive amination).

G Boc Protected (R)-2-phenylazetidine (N-Boc or N-Sulfinyl) HCl (R)-2-phenylazetidine HCl Salt (Stable Intermediate) Boc->HCl HCl in Et2O (Precipitation) SNAr S_NAr Coupling (Heteroaryl Chloride) HCl->SNAr DIPEA, NMP (Base Liberation) RedAm Reductive Amination (Aldehyde) HCl->RedAm NaBH(OAc)3, DCE (Base Liberation) API1 N-Aryl API Scaffold (e.g., CNS Agents) SNAr->API1 Heat (80-100°C) API2 N-Alkyl API Scaffold (e.g., Target Modulators) RedAm->API2 RT, 12h

Workflow for incorporating (R)-2-phenylazetidine into small molecule APIs.

Experimental Protocols

Protocol 1: Controlled Deprotection to the Hydrochloride Salt

Objective: Cleave the N-protecting group (e.g., Boc or chiral tert-butanesulfinamide) to yield the bench-stable (R)-2-phenylazetidine hydrochloride salt.

Causality & Insight: The C2-position of 2-phenylazetidine is highly sensitive. The adjacent phenyl ring stabilizes any developing positive charge, dramatically increasing the electrophilicity of C2 5[5]. If deprotection is performed in highly polar or unbuffered solvents, the ring can undergo nucleophilic ring-opening or benzylic decomposition. By utilizing a non-polar co-solvent system (Diethyl Ether), the resulting hydrochloride salt rapidly precipitates out of solution. This phase separation immediately removes the fragile azetidine from the acidic reactive medium, driving the reaction to quantitative yield while preventing degradation[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected (R)-2-phenylazetidine (1.0 eq) in anhydrous diethyl ether (0.2 M concentration) under an inert nitrogen atmosphere.

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add a solution of 4M HCl in dioxane (5.0 eq) over 10 minutes to prevent localized exothermic spikes.

  • Precipitation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A white precipitate ((R)-2-phenylazetidine HCl) will begin to form almost immediately.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous diethyl ether (3 × 10 mL) to remove residual organic impurities.

  • Drying: Dry the solid under high vacuum for 4 hours.

Self-Validating Checkpoint:

  • NMR Analysis: Dissolve a small aliquot in DMSO-d6. The absence of a Boc peak (~1.4 ppm) and the preservation of the highly coupled multiplets of the azetidine ring protons (between 2.5–5.0 ppm) validates the structural integrity of the 4-membered ring. Acyclic benzylic cleavage products will present as distinct, downfield-shifted alkene or alcohol signals.

Protocol 2: Late-Stage S_NAr Functionalization

Objective: Couple (R)-2-phenylazetidine HCl with a heteroaryl chloride to form the final API scaffold.

Causality & Insight: The nitrogen atom in an azetidine ring possesses greater s-character in its lone pair compared to a pyrrolidine (a consequence of the compressed C-N-C bond angle). This makes the azetidine slightly less nucleophilic. To overcome this kinetic barrier in Nucleophilic Aromatic Substitution (S_NAr) reactions, elevated temperatures and a strong, non-nucleophilic base (DIPEA) are required to liberate the free base in situ and drive the coupling[5].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, combine (R)-2-phenylazetidine HCl (1.1 eq) and the target heteroaryl chloride (1.0 eq).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess base is critical to neutralize the HCl salt and buffer the reaction.

  • Heating: Seal the vial and heat the mixture to 90 °C using a heating block for 12–16 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water (3× to remove NMP), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • LC-MS Monitoring: The reaction is self-validating through LC-MS. The disappearance of the highly polar, early-eluting azetidine peak and the emergence of a strong UV-active peak corresponding to the coupled product mass (M+H) confirms successful C-N bond formation without ring fragmentation.

References

  • Validating the Bioactivity of 2-(2-Bromophenyl)azetidine Derivatives: A Comparative Guide , Benchchem. 2

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides , The Journal of Organic Chemistry - ACS Publications. 5

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES , LOCKSS: Serve Content (University of Alberta). 4

  • Azetidines in medicinal chemistry: emerging applications and approved drugs , PubMed.1

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle , RSC Publishing. 3

Sources

Application

transition-metal catalyzed cross-coupling with (R)-2-phenylazetidine

Application Note: Transition-Metal Catalyzed Cross-Coupling of (R)-2-Phenylazetidine Executive Summary (R)-2-phenylazetidine is a highly sought-after chiral building block in modern drug discovery. Its incorporation into...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Transition-Metal Catalyzed Cross-Coupling of (R)-2-Phenylazetidine

Executive Summary

(R)-2-phenylazetidine is a highly sought-after chiral building block in modern drug discovery. Its incorporation into pharmaceutical scaffolds introduces a rigid, 3D-rich nitrogen heterocycle that consistently improves metabolic stability and lowers lipophilicity (logP) compared to acyclic amine counterparts. However, transition-metal catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of this strained four-membered ring presents significant synthetic challenges. Researchers frequently encounter strain-driven ring-opening and base-mediated racemization at the benzylic stereocenter. This application note provides a self-validating protocol and mechanistic rationale for achieving high-yielding, stereoretentive N-arylation of (R)-2-phenylazetidine.

Mechanistic Rationale: Causality in Reaction Design

The successful cross-coupling of (R)-2-phenylazetidine relies on outcompeting two detrimental side reactions:

  • Preventing Ring Cleavage (β-Carbon Elimination): Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol[1]. During the catalytic cycle, the intermediate arylpalladium-amido complex can undergo undesired β-carbon elimination, leading to C–N bond cleavage and acyclic byproducts. To prevent this, the rate of reductive elimination must be drastically accelerated. Bidentate phosphine ligands with large bite angles, such as BINAP or Xantphos, force the palladium center into a distorted geometry that heavily favors rapid reductive elimination, successfully yielding the intact N-aryl azetidine.

  • Preserving Stereochemical Integrity: The C2 proton of (R)-2-phenylazetidine is benzylic and adjacent to an electron-withdrawing nitrogen, making it unusually acidic. The use of strong alkoxide bases (e.g., NaOtBu) at elevated temperatures can deprotonate this position[1], forming a planar intermediate that reprotonates non-stereoselectively, destroying the enantiomeric excess (ee). Transitioning to a milder inorganic base, such as Cs₂CO₃, completely suppresses this racemization pathway while remaining sufficiently basic to deprotonate the palladium-bound amine.

Reaction Optimization Workflow

The following decision tree illustrates the logical flow for optimizing the cross-coupling of chiral benzylic azetidines.

G N1 Aryl Halide + (R)-2-Phenylazetidine N2 Base Selection N1->N2 N3 Strong Base (e.g., NaOtBu) N2->N3 pKa > 16 N4 Mild Base (e.g., Cs2CO3) N2->N4 pKa < 11 N5 Benzylic Deprotonation (Racemization) N3->N5 N6 Ligand Selection N4->N6 N7 Monodentate / Small Bite Angle (e.g., P(tBu)3) N6->N7 N8 Bidentate / Large Bite Angle (e.g., BINAP, Xantphos) N6->N8 N9 β-Carbon Elimination (Ring Cleavage) N7->N9 N10 Fast Reductive Elimination High Yield, >99% ee N8->N10

Logical workflow for optimizing Pd-catalyzed N-arylation of chiral azetidines.

Quantitative Data: Condition Screening

The table below summarizes the impact of catalyst and base selection on the N-arylation of (R)-2-phenylazetidine with 4-bromotoluene (0.2 M in Toluene, 16 hours).

Catalyst System (2 mol% Pd)Ligand (4 mol%)Base (1.5 eq)Temp (°C)Yield (%)Enantiomeric Excess (ee %)Major Byproduct
Pd₂(dba)₃BINAPCs₂CO₃8088>99None
Pd(OAc)₂XantphosCs₂CO₃8085>99None
Pd₂(dba)₃P(tBu)₃NaOtBu1003274Ring-opened acyclic amine
Pd(OAc)₂RuPhosK₃PO₄907895Dehalogenated Ar-H

Note: BINAP and Xantphos consistently provide the optimal balance of high yield and perfect stereoretention.

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the integrity of the catalytic cycle and the stereocenter.

Materials & Reagents:

  • (R)-2-phenylazetidine (1.20 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.00 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • rac-BINAP (0.04 mmol, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (1.50 mmol, 1.5 equiv) — Critical: Must be finely milled and dried under vacuum at 120 °C for 4 hours prior to use.

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Pre-Catalyst Complex:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and rac-BINAP.

    • Evacuate the tube and backfill with ultra-high purity Argon (repeat 3 times).

    • Add 2.0 mL of anhydrous, degassed toluene. Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms, indicating the successful generation of the active L₂Pd(0) species.

  • Substrate and Base Addition:

    • Under a positive flow of Argon, add the finely milled Cs₂CO₃ and 4-bromotoluene to the Schlenk tube.

    • Add (R)-2-phenylazetidine as a solution in the remaining 3.0 mL of toluene.

  • Degassing and Reaction Initiation:

    • Seal the Schlenk tube and subject the mixture to two cycles of Freeze-Pump-Thaw to remove any trace dissolved oxygen, which can oxidize the phosphine ligand and stall the catalytic cycle.

    • Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • In-Process Control (IPC) Monitoring:

    • After 4 hours, withdraw a 20 µL aliquot under Argon.

    • Dilute with 1 mL of Hexane/Isopropanol (90:10), filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Validation Check: Confirm the absence of the (S)-enantiomer. If racemization >1% is detected, abort the reaction and verify the anhydrous nature of the base and solvent.

  • Workup and Isolation:

    • Upon completion (typically 12–16 hours, verified by TLC or LC-MS), cool the mixture to room temperature.

    • Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (neutral alumina or silica gel pre-treated with 1% Et₃N to prevent acid-catalyzed ring opening on the column) using a Hexane/Ethyl Acetate gradient.

References

  • Witulski, B.; Senft, S.; Bonet, J.; Jost, O. "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine." Synthesis, 2007. Available at:[Link]

  • Wolfe, J. P.; Buchwald, S. L. "Palladium-Catalyzed Amination of Aryl Halides." The Journal of Organic Chemistry, 2000. Available at:[Link]

  • Trowbridge, A.; Walton, S. M.; Gaunt, M. J. "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." Chemical Reviews, 2020. Available at:[Link]

Sources

Method

Application Note: Regioselective Ring-Opening Functionalization of (R)-2-Phenylazetidine

Executive Summary (R)-2-phenylazetidine is a highly strained, four-membered nitrogen heterocycle that serves as a privileged chiral building block in pharmaceutical development. The regioselective ring-opening of this sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-phenylazetidine is a highly strained, four-membered nitrogen heterocycle that serves as a privileged chiral building block in pharmaceutical development. The regioselective ring-opening of this scaffold provides direct access to functionalized 1,3-amino ethers and linear amines, which are critical pharmacophores in serotonin and norepinephrine reuptake inhibitors[1]. This application note details a field-proven, Lewis acid-mediated SN2-type ring-opening protocol that guarantees high regioselectivity (>99:1) and excellent enantiomeric excess (ee) retention.

Mechanistic Rationale & Causality

The fundamental thermodynamic driving force for the functionalization of azetidines is the release of significant inherent ring strain (approximately 26 kcal/mol)[2]. However, achieving precise regiocontrol—differentiating between the C2 (benzylic) and C4 (aliphatic) positions—requires careful tuning of the electronic environment.

  • Lewis Acid Activation : The introduction of a hard Lewis acid, such as Cu(OTf)₂ or BF₃·OEt₂, facilitates strong coordination to the N-protecting group (e.g., tosyl). This coordination withdraws electron density from the azetidine nitrogen, exacerbating the ring strain and significantly lowering the activation energy barrier for nucleophilic attack[1].

  • Regioselectivity (C2 vs. C4) : While the C4 position is sterically less hindered, the C2 benzylic position is electronically activated. The adjacent phenyl ring stabilizes the developing positive charge in the transition state via π -donation. Consequently, nucleophilic attack by alcohols occurs almost exclusively at the C2 position[1].

  • Stereospecificity (SN2 vs. SN1) : A critical parameter in this workflow is temperature control. Elevated temperatures risk pushing the mechanism toward an SN1 pathway, generating a discrete benzylic carbocation that leads to rapid racemization. By maintaining the reaction at 0 °C to 25 °C, the transformation is locked into a concerted SN2-type pathway. This results in complete inversion of stereochemistry at the C2 chiral center, preserving the enantiopurity of the product[1]. While alternative methodologies, such as aryldiazonium-initiated radical cleavage, exist for thiol nucleophiles[3], the Lewis acid SN2 pathway remains the gold standard for oxygen and halogen nucleophiles.

Reaction Pathway Visualization

G A (R)-2-Phenylazetidine (N-Tosyl protected) B Lewis Acid Activation Cu(OTf)2 Coordination A->B Electrophilic Activation C Nucleophilic Attack (Alcohols / Halides) B->C Strain Release (~26 kcal/mol) D SN2 Pathway (Inversion at C2) C->D Stereospecific Attack E Chiral 1,3-Amino Ethers (High ee%, >99:1 C2:C4) D->E Product Formation

Reaction pathway for the regioselective ring-opening of (R)-2-phenylazetidine.

Self-Validating Experimental Protocol

Objective : Synthesis of enantiopure (S)-1-methoxy-3-(tosylamino)-1-phenylpropane from (R)-N-tosyl-2-phenylazetidine.

Phase 1: System Preparation & Dehydration

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with ultra-high-purity argon three times.

    • Causality: Ambient moisture acts as a highly competitive nucleophile. Failure to maintain strict anhydrous conditions will lead to the formation of a 1,3-amino alcohol byproduct, degrading the yield of the target ether.

Phase 2: Nucleophilic Ring-Opening 2. Substrate Solvation : Dissolve 1.0 mmol of (R)-N-tosyl-2-phenylazetidine (>99% ee) in 5.0 mL of anhydrous CH₂Cl₂. Add 2.0 mmol (2.0 equiv) of anhydrous methanol. 3. Thermal Equilibration : Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C for 10 minutes. 4. Catalyst Introduction : Swiftly add 0.1 mmol (10 mol%) of anhydrous Cu(OTf)₂ in one portion.

  • Causality: Adding the Lewis acid only after thermal equilibration prevents localized exothermic spikes that could trigger the SN1 racemization pathway.
  • In-Process Monitoring : Stir the mixture at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) every 15 minutes. The reaction is typically complete within 1 to 2.5 hours[1].
  • Self-Validation Checkpoint: If the starting material persists beyond 3 hours, do not heat the reaction; instead, verify the anhydrous state of the Cu(OTf)₂ catalyst, as hydration deactivates its Lewis acidity.

Phase 3: Quenching, Workup, and Quality Control 6. Quenching : Once complete, quench the reaction with 5.0 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). 8. Post-Process Validation :

  • Regioselectivity Confirmation: Analyze the purified product via ¹H NMR (400 MHz, CDCl₃). The benzylic proton at C2 will exhibit a significant downfield shift (typically δ 4.2–4.5 ppm) due to the newly attached methoxy group, confirming C2 attack over C4.
  • Stereochemical Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). An ee of >90% validates that the SN2 pathway was successfully maintained[1]. A drop below 85% ee indicates a failure in temperature control.
Quantitative Data & Substrate Scope

The robustness of this protocol is demonstrated across various alcohol nucleophiles. The table below summarizes the expected outcomes when applying the standard Cu(OTf)₂ methodology to (R)-N-tosyl-2-phenylazetidine[1].

Nucleophile (Alcohol)Catalyst (10 mol%)Temp (°C)Yield (%)Regioselectivity (C2:C4)Enantiomeric Excess (ee %)
MethanolCu(OTf)₂088> 99:190
Benzyl AlcoholCu(OTf)₂085> 99:188
Propargyl AlcoholCu(OTf)₂082> 99:186
IsopropanolCu(OTf)₂2576> 99:176

Data Insight: The use of bulkier secondary alcohols (like isopropanol) requires ambient temperature (25 °C) to overcome steric hindrance. This thermal increase inherently causes a slight erosion in ee% due to partial SN1 character competing with the SN2 transition state[1].

References[3] Wang, Y., et al. (2023). Aryldiazonium ion-initiated C–N bond cleavage for regioselective ring-opening of N-sulfonylazetidines with thiol nucleophiles. Chemical Communications. URL:https://pubs.rsc.org/en/content/articlelanding/2023/cc/d3cc03507d[1] Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859-5862. URL:https://pubs.acs.org/doi/10.1021/jo0703294[2] Takeda, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(8), 1686-1702. URL:https://pubs.acs.org/doi/10.1021/acs.accounts.0c00326

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in (R)-2-Phenylazetidine Synthesis

Welcome to the Technical Support and Troubleshooting Center for chiral azetidine synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for chiral azetidine synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing highly strained, enantioenriched 4-membered nitrogen heterocycles.

Synthesizing (R)-2-phenylazetidine with high enantiomeric excess (ee) is notoriously difficult due to the ring strain of the azetidine core and the high susceptibility of the benzylic C2 position to epimerization or SN1-mediated racemization. This guide provides a self-validating, field-proven methodology based on chiral tert-butanesulfinamide (Ellman's auxiliary) chemistry, alongside deep-dive troubleshooting for common stereochemical failures.

Core Workflow: The Sulfinamide-Directed Synthesis

Historically, azetidines were synthesized via the cyclization of 1,3-amino alcohols. However, if the leaving group is placed at the benzylic position, the cyclization is prone to racemization. The modern, scalable solution utilizes 1,3-bis-electrophiles (like 3-chloropropanal) and chiral tert-butanesulfinamides to set the stereocenter prior to cyclization, ensuring the benzylic C–N bond remains completely intact during ring closure[1].

G A 3-Chloropropanal + (R)-t-Butanesulfinamide B Chiral Sulfinimine Intermediate A->B Ti(OEt)4, DCM (Condensation) C PhMgBr Addition (Stereocenter Set) B->C Diastereoselective 1,2-Addition (-48°C) D Intramolecular Cyclization (Base Promoted) C->D NH-S(O)tBu attacks primary chloride E Protected (R)-2-Azetidine (dr > 99:1 after prep) D->E Normal Phase Chromatography F (R)-2-Phenylazetidine (Enantioenriched) E->F HCl, MeOH (Deprotection)

Workflow for stereoselective synthesis of (R)-2-phenylazetidine via chiral sulfinamide.

Step-by-Step Validated Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without passing the listed Quality Control (QC) check.

Step 1: Condensation (Imine Formation)

  • In a flame-dried flask under nitrogen, dissolve 3-chloropropanal (1.0 equiv) and (R)-tert-butanesulfinamide (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Quench with brine, filter through Celite, and extract with DCM. Concentrate under reduced pressure.

  • QC Check 1: Verify complete conversion via ¹H NMR. The imine proton should appear as a distinct singlet (~8.0 ppm).

Step 2: Diastereoselective Organometallic Addition

  • Dissolve the crude sulfinimine in anhydrous DCM and cool strictly to -48 °C.

  • Slowly add Phenylmagnesium bromide (PhMgBr, 1.5 equiv) dropwise. Stir for 4 hours at -48 °C.

  • Quench with saturated aqueous NH₄Cl at -48 °C before warming to room temperature. Extract with EtOAc.

  • QC Check 2: Assess the diastereomeric ratio (dr) of the crude acyclic intermediate via ¹H NMR. A successful addition should yield a dr of approximately 85:15[1].

Step 3: Intramolecular Cyclization

  • Dissolve the crude 3-chloro-1-phenylpropan-1-amine derivative in THF.

  • Add a base (e.g., K₂CO₃ or LiHMDS) to promote intramolecular displacement of the primary chloride by the sulfinamide nitrogen. Stir until starting material is consumed.

  • Critical Purification: Purify the protected azetidine via normal-phase silica gel chromatography (e.g., gradient of 5% to 20% EtOAc in hexanes) to separate the diastereomers.

  • QC Check 3: The isolated major diastereomer must have a dr >99:1 before proceeding.

Step 4: Deprotection

  • Dissolve the diastereomerically pure protected azetidine in MeOH.

  • Add 4M HCl in dioxane and stir at room temperature for 1 hour to cleave the sulfinyl group.

  • Concentrate to yield (R)-2-phenylazetidine hydrochloride in >99% ee.

Troubleshooting & FAQs

Q1: My final (R)-2-phenylazetidine has a low enantiomeric excess (<70% ee). At what step is racemization occurring?

A1: If you are using the 3-chloropropanal/sulfinamide route described above, racemization is likely not occurring at all during cyclization . Because the cyclization step involves the nitrogen attacking the primary chloride (C4), the benzylic stereocenter (C2) is completely untouched. The root cause of your low ee is almost certainly poor diastereoselectivity (dr) during the PhMgBr addition (Step 2) or incomplete separation of diastereomers during chromatography (Step 3). Ensure your Grignard addition is kept strictly at or below -48 °C and verify the dr via NMR before deprotection.

Q2: I am using an alternative route starting from 3-amino-1-phenylpropan-1-ol and activating the alcohol with MsCl. Why is my ee dropping during cyclization?

A2: In this specific alternative route, the leaving group (mesylate) is located directly at the benzylic position. Nucleophilic displacement at benzylic positions is highly prone to competing SN1 pathways (carbocation formation), which leads to rapid racemization[2]. Causality: The high ring strain of the forming 4-membered transition state slows down the SN2 displacement, giving the benzylic mesylate enough time to dissociate into a planar carbocation. Solution: Abandon routes that place the leaving group at the benzylic position. Switch to the 3-chloropropanal route where the benzylic C–N bond is formed before cyclization.

Q3: How can I maximize the diastereomeric ratio (dr) during the organometallic addition step?

A3: The addition of PhMgBr to the chiral sulfinimine proceeds via a highly organized, six-membered chair-like transition state coordinated by the sulfinyl oxygen. Causality: Using strongly coordinating solvents (like pure THF) can disrupt this internal coordination, leading to open transition states and poor stereocontrol. Using non-coordinating solvents (like DCM or toluene) tightly enforces the Zimmerman-Traxler-like transition state, maximizing dr.

RootCause Issue Issue: Low ee% in Final (R)-2-Phenylazetidine Cause1 Poor dr in Grignard Addition (Stereocenter poorly defined) Issue->Cause1 Cause2 Incomplete Diastereomer Separation (Silica Gel) Issue->Cause2 Cause3 Racemization via Benzylic Activation (SN1 Pathway in alternative routes) Issue->Cause3 Sol1 Optimize Temp (-48°C) Use non-coordinating solvents Cause1->Sol1 Sol2 Perform Normal Phase Chromatography on Protected Azetidine until dr >99:1 Cause2->Sol2 Sol3 Switch to 3-chloropropanal route (Leaves benzylic C-N bond intact) Cause3->Sol3

Root cause analysis and corrective actions for low enantiomeric excess in azetidine synthesis.

Quantitative Benchmarks & Data Presentation

To help you diagnose issues in your workflow, compare your in-process metrics against the validated benchmarks below. Note how reaction conditions during the Grignard addition directly dictate the final ee of the deprotected azetidine.

Reaction Parameter (Grignard Addition)Solvent SystemTemperatureCrude dr (NMR)Final Azetidine ee (Post-Deprotection)*
Optimized Standard [1]DCM-48 °C85:15>99%
Temperature ExcursionDCM0 °C60:40~75% (Difficult to purify)
Solvent DisruptionTHF-48 °C70:30~85%
Alternative Route (Benzylic Leaving Group)[2]N/ARefluxN/A<50% (SN1 Racemization)

*Assumes standard normal-phase chromatographic separation of the protected intermediate prior to deprotection. If the crude mixture is deprotected without separation, the final ee will exactly mirror the crude dr.

References

  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 89(20), 15137-15144.[Link]

  • Bott, T. M., & West, F. G. (2011). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 239.[Link]

Sources

Optimization

Technical Support Center: (R)-2-Phenylazetidine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for handling highly strained nitrogen heterocycles. Working with (R)-2-phenylazetidine presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling highly strained nitrogen heterocycles. Working with (R)-2-phenylazetidine presents unique synthetic challenges. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) combined with the benzylic stabilization provided by the C2-phenyl group makes the C2–N bond exceptionally susceptible to cleavage [1].

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate reactions involving 2-arylazetidines without compromising the integrity of the four-membered ring.

The Causality of Ring Cleavage: Why Does It Happen?

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of azetidine ring opening. The cleavage of (R)-2-phenylazetidine is typically an SN​1 -like or SN​2 -like process driven by two factors:

  • Thermodynamic Relief: Opening the four-membered ring releases massive torsional and angle strain.

  • Benzylic Activation (The Achilles' Heel): The phenyl ring at the C2 position stabilizes any developing positive charge. When the azetidine nitrogen is protonated by a Brønsted acid or coordinated to a Lewis acid, it becomes a superior leaving group. The C2–N bond subsequently breaks to form a stabilized benzylic carbocation, leading to irreversible ring opening [2]. Furthermore, under reductive conditions (e.g., H2​ , Pd/C), this same benzylic C–N bond is highly prone to hydrogenolysis.

G Start (R)-2-Phenylazetidine Acid Strong/Lewis Acid (e.g., TFA, Acyl Chloride) Start->Acid Base Mild Base / HATU (e.g., DIPEA, 0°C) Start->Base Protonated N-Coordinated Intermediate Acid->Protonated Cleavage Benzylic C-N Cleavage (Carbocation) Protonated->Cleavage Strain + Benzylic Stabilization RingOpen Ring-Opened Product (Degradation) Cleavage->RingOpen Stable Stable N-Acylation Intermediate Base->Stable Product Intact Functionalized (R)-2-Phenylazetidine Stable->Product Kinetic Control

Mechanistic divergence of 2-phenylazetidine under acidic vs. controlled basic conditions.

Troubleshooting Guides & FAQs

Issue 1: Ring Cleavage During N-Deprotection (The Boc/Cbz Conundrum)

Q: I am trying to remove a protecting group from (R)-2-phenylazetidine, but my ring keeps opening. Boc deprotection with TFA destroys the ring, and Cbz deprotection via hydrogenation cleaves the benzylic C-N bond. What is the solution?

A: You are encountering the classic orthogonal vulnerability of 2-arylazetidines.

  • Why Boc fails: Trifluoroacetic acid (TFA) heavily protonates the nitrogen, triggering the carbocation-mediated ring opening described above [1].

  • Why Cbz fails: Palladium-catalyzed hydrogenolysis is the standard for Cbz removal, but the C2-N bond in your molecule is essentially a benzylic amine. The Pd catalyst will indiscriminately cleave this bond alongside the Cbz group.

The Solution: Shift to a protecting group that avoids both strong acids and reductive hydrogenolysis.

  • Fmoc (Fluorenylmethyloxycarbonyl): Removable under mild basic conditions (e.g., 20% piperidine in DMF) which do not trigger benzylic cleavage.

  • Bus (tert-Butanesulfonyl): As demonstrated in recent stereoselective syntheses, the Bus group provides excellent stability and can be removed under highly specific, controlled acidic conditions that bypass the standard carbocation degradation pathways [3].

Issue 2: Degradation During Amide Coupling / N-Acylation

Q: When I react (R)-2-phenylazetidine with an acyl chloride, I get a complex mixture of ring-opened polymeric products. How do I achieve clean N-acylation?

A: Acyl chlorides act as weak Lewis acids. Before the acylation is complete, the acyl chloride coordinates with the azetidine nitrogen, polarizing the C-N bond and lowering the activation energy for ring cleavage [1].

The Solution: Abandon acyl chlorides. Instead, use a free carboxylic acid with a mild coupling reagent like HATU or EDC/HOBt. If you must use an acyl chloride, you must enforce strict kinetic control: perform the reaction at -78 °C to 0 °C and use a non-nucleophilic base (like DIPEA) to scavenge any generated HCl immediately.

Issue 3: Buchwald-Hartwig Cross-Coupling Failures

Q: I am attempting a Pd-catalyzed C-N cross-coupling with an aryl bromide, but the elevated temperatures and strong bases (NaOtBu) are destroying the azetidine.

A: High thermal energy overcomes the activation barrier for ring opening, and strong nucleophilic bases like NaOtBu can directly attack the strained ring. The Solution: Lower the activation energy of the catalytic cycle by using highly active, bulky ligands (e.g., RuPhos or BrettPhos) which allow the reaction to proceed at lower temperatures (40–60 °C). Swap the harsh NaOtBu for a milder, insoluble base like Cs2​CO3​ or K3​PO4​ to prevent nucleophilic attack on the ring.

Quantitative Data: Protecting Group Compatibility

The following table summarizes the quantitative stability and cleavage risks associated with common N-protecting groups on 2-phenylazetidines [1][3].

Protecting GroupStability (Acidic)Stability (Basic)Removal ConditionRing Cleavage Risk During Removal
Boc LabileStableTFA or HClHigh (Carbocation formation at C2)
Cbz StableStable H2​ , Pd/CCritical (Benzylic hydrogenolysis)
Fmoc StableLabile20% PiperidineLow (Mild base preserves ring)
Bus (tert-Butylsulfonyl)Labile (Controlled)StableControlled AcidicLow to Moderate (Requires optimization)
Tosyl (Ts)StableStableNa/ NH3​ or Mg/MeOHHigh (Harsh reductive conditions)

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies designed specifically to preserve the 2-phenylazetidine core.

Protocol A: Safe N-Acylation via Kinetic Control

Use this protocol to avoid Lewis-acid mediated ring opening during amide bond formation.

  • Preparation: Dissolve the carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation: Add N,N -Diisopropylethylamine (DIPEA, 3.0 equiv.) and stir at room temperature for 15 minutes to form the active ester.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the thermodynamic drive for ring expansion.

  • Substrate Addition: Dissolve (R)-2-phenylazetidine (1.0 equiv.) in a minimal amount of cold DMF and add it dropwise to the activated ester solution over 10 minutes.

  • Validation & Monitoring: Monitor via TLC every 30 minutes. The intact azetidine product will typically spot distinctly from ring-opened impurities (which streak due to polymerization).

  • Quench: Once the starting material is consumed, quench immediately with cold saturated aqueous NaHCO3​ to neutralize any trace acids, then extract with EtOAc.

Workflow Step1 1. Substrate Prep Dissolve in dry DMF Step2 2. Temp Control Cool strictly to 0°C Step1->Step2 Step3 3. Base Addition Add DIPEA (Mild Base) Step2->Step3 Step4 4. Electrophile Dropwise HATU ester Step3->Step4 Step5 5. Validation TLC every 30 mins Step4->Step5 Step6 6. Cold Quench Aqueous NaHCO3 Step5->Step6

Step-by-step workflow for safe N-functionalization of 2-phenylazetidines.

Protocol B: Fmoc Deprotection (Orthogonal Strategy)

Use this protocol to deprotect the azetidine nitrogen without risking acidic or reductive cleavage.

  • Preparation: Dissolve the Fmoc-protected (R)-2-phenylazetidine in a solution of 20% piperidine in anhydrous DMF (0.1 M).

  • Reaction: Stir the mixture at 20–25 °C (ambient temperature). Do not heat. Causality: Piperidine acts as a mild base to abstract the acidic fluorenyl proton, initiating a β -elimination that releases the free amine without interacting with the benzylic C2 position.

  • Validation: Monitor by LC-MS. The reaction is typically complete within 30–45 minutes.

  • Purification: Concentrate the mixture under reduced pressure (bath temp < 30 °C). Purify via silica gel chromatography using a basic modifier (e.g., 1% Et3​N in the eluent) to prevent acid-catalyzed degradation on the silica column.

References

  • Kovács, E., Faigl, F., & Mucsi, Z. "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes." The Journal of Organic Chemistry, 2020. Available at:[Link]

  • Ye, L., He, W., & Zhang, L. "A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes." Angewandte Chemie International Edition, 2011. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting (R)-2-Phenylazetidine Reactions

Welcome to the Technical Support Center. Working with (R)-2-phenylazetidine presents a unique intersection of synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with (R)-2-phenylazetidine presents a unique intersection of synthetic challenges. The molecule possesses significant ring strain (~107 kJ/mol), while the C2-phenyl group acts as a double-edged sword: it provides valuable 3D vector space for medicinal chemistry but simultaneously introduces severe steric hindrance and benzylic carbocation stability.

This guide is designed to help researchers diagnose, troubleshoot, and optimize reactions involving this complex heterocyclic scaffold.

Diagnostic Workflow

DiagnosticWorkflow Start Low Reaction Yield with (R)-2-phenylazetidine Consumed Is the starting azetidine fully consumed? Start->Consumed Yes Yes Consumed->Yes No No Consumed->No Decomp Multiple spots / Smear on TLC/LCMS? Yes->Decomp Unreacted Steric Hindrance at N-position No->Unreacted RingOpen Acid-Mediated Ring Opening Decomp->RingOpen Yes (Smear) Racemize Racemization via Transient Carbocation Decomp->Racemize No (Isomer formed) ChangeLigand Use specialized ligands (e.g., Xantphos) Unreacted->ChangeLigand CheckAcid Check pH / Remove Lewis/Brønsted Acids RingOpen->CheckAcid Racemize->CheckAcid

Fig 1. Diagnostic workflow for troubleshooting (R)-2-phenylazetidine reaction failures.

Troubleshooting Guide (Q&A)

Q1: My reaction shows complete consumption of (R)-2-phenylazetidine, but I am isolating a complex mixture of linear byproducts. What is happening? A1: You are likely observing acid-mediated ring opening. The azetidine ring is highly strained. When the nitrogen atom is protonated by Brønsted acids or coordinated by Lewis acids, the C2–N bond becomes highly polarized. Because the C2 position is substituted with a phenyl group, it possesses increased electrophilicity due to the benzene ring's ability to stabilize cationic character[1]. This facilitates rapid C2–N bond cleavage, leading to linear 1,3-amino alcohols, ethers, or polymerized smears depending on the nucleophiles present in your matrix[2][3]. Actionable Fix: Ensure your reaction matrix is strictly neutral or basic. If an acid catalyst is mandatory for your electrophile, consider using a less coordinating counterion or switching to a non-acidic activation strategy.

Q2: I successfully isolated the N-functionalized product, but chiral HPLC shows significant racemization of the (R)-stereocenter. How did it epimerize? A2: Racemization at the C2 position of 2-phenylazetidines occurs via a transient, reversible ring-opening event. Even if the ring re-closes, the planar benzylic carbocation intermediate allows for non-stereospecific recombination, yielding a racemic mixture[4]. This is frequently observed when utilizing strong Lewis acids (e.g., BF3·OEt2) or highly electrophilic N-activating groups that inadvertently turn the nitrogen into an excellent leaving group. Actionable Fix: Avoid strong Lewis acids. When performing N-acylations or N-alkylations, maintain low temperatures (0 °C to −20 °C) and use mild, non-nucleophilic bases (e.g., DIPEA or K2CO3) to neutralize generated HCl immediately, preventing auto-catalytic ring opening.

Q3: My Buchwald-Hartwig cross-coupling yields are abysmal (<15%), with mostly unreacted azetidine recovered. How can I improve N-arylation? A3: The C2-phenyl group imposes severe steric bulk directly adjacent to the nucleophilic nitrogen, hindering oxidative addition complexes from undergoing efficient reductive elimination. Standard ligands (like BINAP or dppf) often fail to accommodate this steric footprint. Actionable Fix: Switch to ligands with large bite angles designed for hindered amines, such as Xantphos. A highly effective system for 2-phenylazetidine utilizes Pd(OAc)2, Xantphos, and Cs2CO3 in 1,4-dioxane at elevated temperatures[5].

Data Presentation: Optimization of N-Arylation

The following table summarizes the causal relationship between ligand geometry, base selection, and resulting yields when attempting to cross-couple (R)-2-phenylazetidine with sterically demanding aryl halides.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPNaOtBuToluene90<10Tight bite angle prevents reductive elimination; SM recovered.
2Pd(OAc)2 / dppfK2CO3DMF10015Trace product; prolonged heating leads to thermal decomposition.
3Pd(OAc)2 / RuPhosLiHMDSTHF8065Moderate yield; strong base causes minor epimerization at C2.
4Pd(OAc)2 / XantphosCs2CO31,4-Dioxane16082 Wide bite angle accommodates C2-phenyl bulk; mild base preserves stereocenter[5].
Experimental Protocols
Protocol 1: High-Yield, Stereoretentive N-Arylation via Buchwald-Hartwig Coupling

Causality: Xantphos is selected for its wide bite angle (~111°), which forces the palladium center into a geometry that accelerates reductive elimination despite the C2-phenyl steric bulk. Cs2CO3 is chosen because it is basic enough to drive the catalytic cycle but mild enough to prevent base-catalyzed racemization.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and (R)-2-phenylazetidine (1.2 equiv). (Note: If using the HCl salt of the azetidine, add an additional 1.0 equiv of Cs2CO3 to liberate the free base in situ).

  • Solvent: Add anhydrous, degassed 1,4-dioxane to reach a 0.2 M concentration.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 160 °C in a microwave reactor or pre-heated oil bath for 2 hours[5].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts. Concentrate under reduced pressure.

  • Self-Validation Check: Analyze an aliquot of the crude mixture via LCMS. The presence of the [M+H]+ peak without an accompanying [M+18+H]+ peak confirms the azetidine ring remained intact without water addition/ring-opening.

Protocol 2: In Situ Free-Basing of (R)-2-Phenylazetidine Hydrochloride

Causality: Low molecular weight azetidines are highly water-soluble and volatile. Standard aqueous basic workups (e.g., NaOH extraction into DCM) often result in massive yield losses due to partitioning into the aqueous layer or evaporation during solvent removal.

Step-by-Step Methodology:

  • Suspension: Suspend (R)-2-phenylazetidine hydrochloride (1.0 equiv) in anhydrous diethyl ether (0.5 M) under argon.

  • Neutralization: Add finely powdered, anhydrous K2CO3 (2.0 equiv) directly to the suspension.

  • Stirring: Stir vigorously at room temperature for 12 hours. The insoluble azetidine hydrochloride will slowly convert to the soluble free base, while KCl precipitates[1].

  • Isolation: Filter the suspension through a dry frit under argon to remove inorganic salts.

  • Self-Validation Check: Weigh the isolated filtrate after careful, low-vacuum concentration. Immediately dissolve a 1 mg aliquot in CDCl3 for 1H NMR. The absence of a broad peak at ~4.5 ppm (typical for linear benzylic alcohols) confirms the ring is intact and successfully free-based.

Frequently Asked Questions (FAQs)

Q: Why do I lose my azetidine during aqueous workup? A: Small N-heterocycles are highly hydrophilic. When liberating (R)-2-phenylazetidine from its HCl salt, avoid highly aqueous extractions. Instead, use the anhydrous suspension method described in Protocol 2, or perform the free-basing in situ during your main reaction[1].

Q: Can I store the free base of (R)-2-phenylazetidine at room temperature? A: It is highly recommended to store it as the hydrochloride or trifluoroacetate salt. The free base is prone to slow oxidative degradation, atmospheric CO2 absorption, and volatilization. If the free base must be stored, keep it neat, under argon, at -20 °C.

References
  • Source: National Institutes of Health (PMC)
  • Source: University of Alberta (LOCKSS)
  • Source: Organic Letters (ACS Publications)
  • Source: ACS Medicinal Chemistry Letters (NIH PMC)
  • US9611254B2 - Triazole compounds and their use as gamma secretase modulators Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Stability in (R)-2-Phenylazetidine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific thermodynamic and kinetic challenges associated with synthesizing and handling (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific thermodynamic and kinetic challenges associated with synthesizing and handling (R)-2-phenylazetidine.

Core Principles of Azetidine Instability

The four-membered azetidine ring possesses approximately 26 kcal/mol of inherent ring strain. In (R)-2-phenylazetidine, this strain is coupled with a highly reactive benzylic C2 position. Because the adjacent phenyl ring stabilizes cationic character at the C2 carbon, the nitrogen's lone pair can easily facilitate ring-opening via a stabilized benzylic carbocation intermediate. This makes the intermediate highly susceptible to thermal decomposition and electrophilic ring-opening unless properly stabilized.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My (R)-2-phenylazetidine intermediates degrade during rotary evaporation and overnight storage. How can I prevent this? Causality: This is a classic solvent-induced degradation pathway. Halogenated solvents like chloroform (CHCl₃ or CDCl₃) are slightly acidic and can protonate the basic azetidine nitrogen. This protonation activates the C2-benzylic position, triggering ring-opening to relieve the ring strain[1]. Actionable Solution: Switch your workup and chromatography solvents to ethereal solvents. Diethyl ether (Et₂O) drastically suppresses this decomposition pathway, allowing for quantitative deprotection and isolation without overnight degradation[1].

Q2: I need to perform a directed lithiation at the C2 benzylic position, but the intermediate decomposes at elevated temperatures. What is the best stabilization strategy? Causality: Free azetidines are highly prone to ring-opening under strong basic or nucleophilic conditions because the nitrogen lone pair assists in breaking the strained C-N bond. Actionable Solution: Form an Azetidine-Borane (BH₃) complex. The BH₃ group ties up the nitrogen lone pair, preventing it from participating in ring-opening. Furthermore, the borane group directs stereoselective lithiation via an electrostatic Complex-Induced Proximity Effect (e-CIPE), allowing the intermediate to remain stable during high-temperature functionalization[2].

Q3: Which N-protecting groups offer the highest thermal stability for downstream cross-coupling reactions? Causality: Electron-withdrawing groups (EWGs) reduce the electron density on the nitrogen atom, significantly increasing the activation energy required for ring-opening. Actionable Solution: N-Tosyl (Ts) or N-tert-butanesulfinyl groups provide excellent thermal stability. For instance, N-Tosyl-2-phenylazetidines can withstand refluxing THF conditions during cyclization and subsequent downstream modifications without compromising the four-membered ring[3].

Quantitative Data: Stability Comparison

To assist in experimental planning, the following table summarizes the thermal stability limits and degradation pathways of various (R)-2-phenylazetidine forms:

Intermediate TypeN-SubstituentStorage SolventThermal Stability LimitPrimary Degradation Pathway
Free Base None (H)Chloroform (CDCl₃)< 25 °C (Degrades overnight)Acid-catalyzed ring-opening
Free Base None (H)Diethyl Ether (Et₂O)Room TemperatureStable in non-polar/ethereal media
Hydrochloride Salt H₂⁺Solid State> 100 °CHighly stable; isolated as precipitate
Borane Complex BH₃THF / 2-MeTHF~ 70 °CStable during lithiation (e-CIPE)
N-Tosyl Protected SO₂C₆H₄CH₃Various> 100 °C (Refluxing THF)Highly stable for cross-coupling

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Thermally Stable (R)-2-Phenylazetidine-Borane Complex

This protocol utilizes borane complexation to protect the nitrogen lone pair prior to lithiation.[2]

  • Preparation: Dissolve (R)-2-phenylazetidine (1.0 equiv) in dry THF (or 2-MeTHF) under a strict nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath to prevent exothermic degradation.

  • Complexation: Add BH₃·THF complex (1.1 equiv) dropwise over 10 minutes.

  • Maturation: Stir the reaction mixture for 1 hour at room temperature.

  • Self-Validation: Confirm complexation via ¹H NMR. A successful reaction is validated by a distinct downfield shift of the benzylic proton and the disappearance of the free amine N-H stretch in IR spectroscopy. The resulting complex is now thermally stable for subsequent lithiation.

Protocol B: Isolation of (R)-2-Phenylazetidine as a Hydrochloride Salt

This protocol bypasses the instability of the free base by forming a bench-stable salt.[1]

  • Solvent Exchange: After deprotection, perform all organic extractions using exclusively diethyl ether (Et₂O). Do not use dichloromethane or chloroform.

  • Salt Formation: Add a stoichiometric amount of ethereal HCl (1.0 M in Et₂O) dropwise to the organic layer at 0 °C.

  • Precipitation: A white precipitate of the azetidine hydrochloride salt will form immediately upon addition.

  • Isolation: Isolate the salt via decantation or vacuum filtration and wash with cold Et₂O.

  • Self-Validation: The precipitation itself acts as a visual validation of the salt formation. The resulting hydrochloride salt is indefinitely stable at room temperature on the benchtop, bypassing the need for immediate downstream coupling.

Visualizing the Stability Workflows

G FreeBase (R)-2-Phenylazetidine (Free Base) Degradation Ring-Opening & Decomposition FreeBase->Degradation Thermal Stress / CHCl3 Borane Azetidine-Borane Complex FreeBase->Borane BH3-THF / 0°C Salt Hydrochloride Salt (Precipitate) FreeBase->Salt HCl / Et2O Tosyl N-Tosyl Azetidine (EWG Protected) FreeBase->Tosyl TsCl / Base

Workflow illustrating degradation pathways vs. stabilization strategies for (R)-2-phenylazetidine.

References

  • Title: Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

overcoming steric hindrance in (R)-2-phenylazetidine N-derivatization

Welcome to the Advanced Heterocycle Support Center. Derivatizing strained, sterically hindered nitrogen heterocycles requires precise control over reaction trajectories and electronic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Support Center. Derivatizing strained, sterically hindered nitrogen heterocycles requires precise control over reaction trajectories and electronic intermediates. This guide provides drug development professionals and synthetic chemists with field-proven strategies to overcome the steric and electronic liabilities of the (R)-2-phenylazetidine scaffold.

Diagnostic Workflow

Before initiating your derivatization campaign, consult the decision matrix below. The intrinsic ring strain of the azetidine, combined with the bulky C2-phenyl group, dictates specific mechanistic pathways to avoid decomposition.

G Start (R)-2-phenylazetidine N-Derivatization Decision Select Derivatization Pathway Start->Decision Alkylation N-Alkylation Decision->Alkylation Acylation N-Acylation Decision->Acylation Arylation N-Arylation Decision->Arylation RedAmin Reductive Amination (Aldehyde + NaBH(OAc)3) Alkylation->RedAmin Preferred DirectAlk Direct Alkylation (Steric Clash!) Alkylation->DirectAlk Avoid >1° Alkyls MildAcyl Coupling Reagents (HATU + DIPEA, 0°C) Acylation->MildAcyl Preferred HarshAcyl Acyl Chlorides (Ring Opening Risk!) Acylation->HarshAcyl Avoid SNAr SNAr (Electron-Deficient Arenes) Arylation->SNAr Ar-F/Cl + NO2 Buchwald Buchwald-Hartwig (Unactivated Arenes) Arylation->Buchwald Ar-Br/I

Decision matrix for (R)-2-phenylazetidine N-derivatization to bypass steric and electronic liabilities.

Frequently Asked Questions (FAQs)

Q1: Why do my direct N-alkylation attempts with secondary alkyl halides yield mostly unreacted starting material or decomposition products? Causality: The SN2 trajectory for direct N-alkylation requires the nitrogen lone pair to attack the electrophile at a specific 180° angle to the leaving group. The bulky C2-phenyl group creates a severe steric clash that dramatically increases the activation energy of this transition state [2]. If you force the reaction with elevated temperatures, the C2-phenyl group's ability to stabilize a benzylic carbocation promotes competitive C–N bond cleavage (ring opening) instead of the desired N-alkylation [1]. Solution: Shift your strategy to reductive amination . By reacting the azetidine with an aldehyde, you form an iminium ion intermediate. Because the iminium carbon is sp2 hybridized (planar), it is significantly less sterically demanding than an sp3 electrophile, allowing for rapid reduction to the alkylated product.

Q2: I am trying to N-acylate (R)-2-phenylazetidine, but I am observing significant ring-opened side products. How can I prevent this? Causality: Acylation forms a highly reactive N-acyl azetidinium intermediate. The electron-withdrawing nature of the acyl group increases the electrophilicity of the C2 carbon. Because the adjacent phenyl ring can stabilize a developing positive charge, any nucleophile present in the reaction mixture—even the chloride counterion from an acyl chloride—can attack C2, opening the highly strained 4-membered ring [1]. Solution: Eliminate nucleophilic counterions. Use strictly non-nucleophilic bases (e.g., DIPEA) and perform the reaction at low temperatures (0 °C). Avoid acyl chlorides entirely; instead, use coupling reagents like HATU with carboxylic acids to prevent the generation of nucleophilic halide ions.

Q3: Can I achieve N-arylation on this scaffold despite the steric bulk? Causality: Traditional SNAr only works with highly electron-deficient arenes (e.g., 1-chloro-2,4-dinitrobenzene) because the intermediate Meisenheimer complex must be stabilized[1]. For unactivated arenes, the steric hindrance prevents the necessary orbital overlap for uncatalyzed coupling. Solution: For electron-deficient arenes, standard SNAr with K2CO3 in DMF works well. For unactivated arenes, Palladium-catalyzed Buchwald-Hartwig amination is required. You must utilize ligands with large bite angles (such as Xantphos or BrettPhos) that can accommodate the bulky secondary amine and facilitate the critical reductive elimination step.

Troubleshooting & Quantitative Condition Matrix

Use the following data table to select the statistically optimal conditions for your specific derivatization goal.

Derivatization GoalReagent / ElectrophileBase / CatalystSolventTempTypical YieldPrimary Failure Mode
Alkylation (1°) Alkyl Triflate or Allyl-BrDIPEA (2.0 eq)DCM-20 °C to RT75–85%Slow conversion if halides are used
Alkylation (2°) Isopropyl BromideK2CO3 (2.0 eq)DMF80 °C<10%Steric clash; thermal decomposition
Reductive Amination Aldehyde + NaBH(OAc)3None (or cat. AcOH)DCERT77–90%None (Highly robust) [1]
Acylation (Harsh) Acyl ChlorideEt3N (1.5 eq)DCMRT~40%Chloride-induced ring opening
Acylation (Mild) Carboxylic Acid + HATUDIPEA (3.0 eq)DMF0 °C to RT85–95%Epimerization if base is added too fast
Arylation (SNAr) 1-Chloro-2,4-dinitrobenzeneK2CO3 (2.0 eq)DMF80 °C89%Unreactive with electron-rich arenes

Validated Experimental Protocols

Protocol A: Steric-Bypass Reductive Amination

This protocol utilizes reductive amination to bypass the SN2 steric penalty, providing a self-validating workflow for N-alkylation [1].

  • Free-Basing: Dissolve (R)-2-phenylazetidine hydrochloride (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under a nitrogen atmosphere. Add DIPEA (1.1 mmol) and stir for 10 minutes to liberate the free base.

  • Iminium Formation: Add the desired aldehyde (1.2 mmol). Self-Validation Step: Stir at room temperature for 1 hour, then remove a 10 µL aliquot. Quench into MeOH and analyze via LC-MS to confirm the complete disappearance of the starting amine mass (m/z 134 [M+H]+) and the appearance of the iminium/hemiaminal intermediate.

  • Reduction: Once iminium formation is confirmed, cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 mmol) in three distinct portions over 15 minutes to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize boron species. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Ring-Preserving N-Acylation

This protocol utilizes mild coupling reagents to prevent the generation of nucleophilic counterions that trigger C2-cleavage.

  • Active Ester Generation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 15 minutes at room temperature. The solution will typically turn pale yellow as the active HOAt ester forms.

  • Thermal Control: Cool the mixture strictly to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of (R)-2-phenylazetidine (1.0 mmol) in DMF (1.0 mL) dropwise over 5 minutes. Causality Note: Slow addition at 0 °C prevents localized heating and suppresses the C2-carbocation formation that leads to ring opening.

  • Completion & Workup: Stir at 0 °C for 2 hours, then gradually warm to room temperature. Quench with ice water (15 mL). Extract with EtOAc (3 x 15 mL). Critical Step: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 x 15 mL) to completely remove residual DMF. Dry, concentrate, and purify.

References

  • O'Reilly et al., "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides", The Journal of Organic Chemistry, 2024.[Link]

  • Drouillat et al., "Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes", RSC Advances, 2021.[Link]

Optimization

purification techniques and workup for crude (R)-2-phenylazetidine

Technical Support Center: Troubleshooting & Workup Guide for (R)-2-Phenylazetidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Workup Guide for (R)-2-Phenylazetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural steps and address the specific physicochemical vulnerabilities of (R)-2-phenylazetidine. This four-membered chiral cyclic amine presents unique handling challenges for drug development professionals. Its ~26 kcal/mol ring strain, combined with benzylic stabilization at the C2 position, makes it highly susceptible to nucleophilic ring-opening. Furthermore, its low molecular weight contributes to significant volatility, often leading to unexplained yield losses during concentration.

This guide provides a self-validating framework to troubleshoot extraction, prevent racemization, and execute high-recovery purifications.

Physicochemical Profile & Critical Handling Data

Understanding the physical properties of (R)-2-phenylazetidine is the first step in diagnosing workup failures. The following quantitative data dictates our solvent choices and thermal limits[1][2].

PropertyValueExperimental & Troubleshooting Relevance
Molecular Weight 133.19 g/mol Low MW contributes to high volatility in the free base form.
Boiling Point 216.0 ± 19.0 °C (at 760 mmHg)High risk of co-evaporation with solvents under high vacuum (<150 mbar).
Density 1.0 ± 0.1 g/cm³Iso-dense with water; requires high-density (DCM) or low-density (MTBE) solvents for clean phase separation.
XLogP3 1.27Moderate lipophilicity; highly soluble in organic solvents but retains slight aqueous solubility if protonated.
Topological Polar Surface Area 12.0 ŲLow overall polarity, but the secondary amine acts as a strong hydrogen-bond acceptor.

Core Workup & Purification Workflow

WorkupWorkflow crude Crude Reaction Mixture (R)-2-phenylazetidine quench Aqueous Quench (pH 10, Na2CO3) crude->quench Step 1: Basify extract Organic Extraction (MTBE or DCM) quench->extract Step 2: Phase Separation dry Desiccation (Anhydrous Na2SO4) extract->dry Step 3: Remove H2O decision Select Purification Pathway dry->decision Step 4: Route Selection salt Salt Precipitation (HCl in Et2O) decision->salt Volatility Control borane Borane Complexation (BH3-THF) decision->borane Stability/Derivatization chroma Amine-Treated Silica Chromatography decision->chroma Direct Free Base pure_salt Purified (R)-2-phenylazetidine Hydrochloride salt->pure_salt pure_complex Purified Azetidine-Borane Complex borane->pure_complex pure_free Purified Free Base (R)-2-phenylazetidine chroma->pure_free

Caption: Logical workflow for the extraction and purification of crude (R)-2-phenylazetidine.

Troubleshooting FAQs

Q1: I am losing over 40% of my product yield during the final solvent evaporation. Why is this happening and how do I stop it?

  • Causality: (R)-2-phenylazetidine is a low-molecular-weight secondary amine. Its free base form has a high vapor pressure and will readily co-evaporate with solvents like dichloromethane or diethyl ether when subjected to standard rotary evaporation under high vacuum[2].

  • Solution: Never drop the vacuum below 150 mbar when concentrating the free base, and keep the water bath below 25 °C. If absolute solvent removal is required, convert the amine to its hydrochloride salt by bubbling HCl gas into the etheric solution prior to concentration. The resulting salt is a non-volatile solid.

Q2: NMR analysis of my crude mixture shows ring-opened byproducts (e.g., 3-amino-1-phenylpropan-1-ol derivatives). What caused the degradation?

  • Causality: The azetidine ring possesses ~26 kcal/mol of strain energy. In (R)-2-phenylazetidine, the C2 position is benzylic. If the workup is too acidic (pH < 7), the amine protonates, turning the nitrogen into an excellent leaving group. Water or halide ions can then attack the benzylic C2 position via an SN1/SN2 mechanism, driven by the thermodynamic release of ring strain and the stability of the benzylic transition state.

  • Solution: Always quench reactions with mild, cold bases (e.g., saturated aqueous NaHCO3 or Na2CO3) to maintain an alkaline environment (pH 9-10) during the aqueous workup. Avoid prolonged exposure to strong aqueous acids.

Q3: When I attempt to purify the free base via silica gel chromatography, the product streaks severely, and recovery is poor. What is the alternative?

  • Causality: The secondary amine acts as a strong hydrogen-bond acceptor and base, interacting irreversibly with the acidic silanol groups (-SiOH) on standard silica gel.

  • Solution: You must passivate the silica column by pre-flushing it with a solvent system containing 1-5% triethylamine (Et3N). Alternatively, use basic alumina as the stationary phase. For a more robust approach, temporarily mask the amine by forming an azetidine-borane complex[3].

Q4: My enantiomeric excess (ee) has degraded. How does racemization occur in this system, and how can I upgrade chiral purity?

  • Causality: Harsh Lewis acids or excessive heating can induce reversible cleavage of the C2-N bond, forming a transient benzylic carbocation that rapidly racemizes upon ring closure.

  • Solution: To upgrade enantiomeric purity without chromatography, perform a chiral resolution using L-tartaric acid to form diastereomeric salts, which can be selectively crystallized. For de novo synthesis, utilizing chiral tert-butanesulfinamides ensures high diastereomeric ratios (up to 85:15 dr) that can be separated via a single normal-phase column[4].

Validated Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Volatile Azetidines

Objective: Maximize recovery of the free base while preventing acid-catalyzed ring opening.

  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous Na2CO3 until the aqueous layer reaches pH 10 (Verify with pH paper).

  • Extraction: Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous layer. Causality note: MTBE is preferred over THF or Et2O because it has lower water miscibility, severely reducing the partition of the polar azetidine into the aqueous phase.

  • Phase Separation: Agitate gently and separate the layers. Extract the aqueous layer two additional times with MTBE.

  • Washing: Wash the combined organic layers once with a minimal volume of saturated brine to remove residual water.

  • Desiccation: Dry the organic layer over anhydrous Na2SO4 for 15 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Critical Step: Set the water bath to 20 °C and the vacuum to no lower than 150 mbar to prevent volatilization of the (R)-2-phenylazetidine.

Protocol B: Azetidine-Borane Complexation for Chromatographic Purification[3]

Objective: Temporarily eliminate the basicity of the amine to allow for high-resolution silica gel chromatography without streaking.

BoraneComplexation freebase (R)-2-phenylazetidine (Basic / Streaks on Silica) complex Azetidine-Borane Complex (Neutral / Chromatographable) freebase->complex BH3-THF, 0°C (Protection) purified Purified Free Base (Recovered Product) complex->purified EtOH, Reflux (Deprotection)

Caption: Logical relationship of borane complexation for azetidine stabilization and recovery.

  • Complexation: Dissolve the crude (R)-2-phenylazetidine in anhydrous THF (0.2 M). Cool the solution to 0 °C under an inert atmosphere (N2 or Argon).

  • Borane Addition: Dropwise, add a solution of BH3·THF (1.2 equivalents). Stir for 1 hour at room temperature. Causality note: The borane coordinates to the nitrogen lone pair, neutralizing its basicity and preventing silanol interactions.

  • Quench: Carefully add methanol dropwise at 0 °C until gas evolution (H2) ceases, destroying excess borane.

  • Chromatography: Concentrate the mixture and load it directly onto a standard silica gel column. Elute with Hexanes/Ethyl Acetate. The complex will elute as a distinct, non-streaking band.

  • Deprotection: To recover the free base, dissolve the purified complex in ethanol and reflux for 2-4 hours, or treat with mild acidic conditions followed by a basic workup as described in Protocol A.

Sources

Reference Data & Comparative Studies

Validation

comparing (R)-2-phenylazetidine vs 2-phenylpyrrolidine bioisosteres

Comparative Guide: (R)-2-Phenylazetidine vs. 2-Phenylpyrrolidine as Bioisosteres in Drug Discovery The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, utilized to rescue failing che...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (R)-2-Phenylazetidine vs. 2-Phenylpyrrolidine as Bioisosteres in Drug Discovery

The strategic application of bioisosterism is a cornerstone of modern medicinal chemistry, utilized to rescue failing chemotypes by optimizing their physicochemical, pharmacokinetic, and pharmacodynamic profiles. Among saturated nitrogen heterocycles, the replacement of a 5-membered pyrrolidine ring with a 4-membered azetidine ring has emerged as a powerful tactical maneuver to address developability problems[1].

This guide provides an objective, data-driven comparison between 2-phenylpyrrolidine (the traditional lead scaffold) and (R)-2-phenylazetidine (the bioisosteric alternative), detailing their physicochemical differences, target binding implications, and the self-validating experimental protocols required to evaluate them.

Physicochemical Profiling & Conformational Dynamics

The transition from a pyrrolidine to an azetidine is not merely a reduction in molecular weight; it fundamentally alters the 3D geometry, electron distribution, and hydration energetics of the molecule[2].

  • Lipophilicity (LogP/LogD): Ring contraction removes one hydrophobic methylene (-CH₂-) unit. This reduction in molecular volume and solvent-accessible surface area tightens the hydration shell, universally lowering the partition coefficient (LogP) by approximately 0.3 to 0.5 units[2]. Lower lipophilicity directly correlates with improved aqueous solubility and reduced off-target promiscuity (e.g., hERG liability).

  • Basicity (pKa): The internal C-C-C bond angle of the 4-membered azetidine ring is compressed (~90°). To compensate for this Baeyer strain, the exocyclic bonds (including the nitrogen lone pair) adopt greater s-character. While this typically reduces basicity compared to pyrrolidines, the inductive electron-withdrawing effect of the adjacent C2-phenyl group heavily modulates the final ionization state[3].

  • Conformational Space: Pyrrolidines adopt a highly flexible "envelope" conformation, which incurs an entropic penalty upon binding to a rigid target. In contrast, azetidines adopt a more rigid, "puckered" or "butterfly" conformation. The (R)-stereocenter precisely vectors the phenyl ring, altering the exit trajectory and potentially accessing novel sub-pockets that the pyrrolidine cannot reach[4].

Table 1: Comparative Physicochemical Data
Property2-Phenylpyrrolidine(R)-2-PhenylazetidineCausality / Impact on Drug Design
Ring Size 5-membered4-memberedAlters exit vectors and conformational flexibility.
Calculated LogP ~1.8~1.3Reduced lipophilicity improves solubility and lowers toxicity[2],[5].
Predicted pKa 10.1310.44Modulates the ionization state at physiological pH (7.4)[6],[7].
Conformation Envelope (Flexible)Puckered (Rigid)Rigidification reduces the entropic penalty upon target binding[4].
Fsp³ Fraction LowerHigherHigher Fsp³ correlates with better clinical success rates[1].

Structural Biology & Evaluation Workflows

To systematically evaluate the impact of this bioisosteric replacement, researchers must employ a rigorous workflow spanning synthesis, physicochemical profiling, and metabolic testing.

BioisostereWorkflow Lead 2-Phenylpyrrolidine (Lead Scaffold) Design Ring Contraction Bioisosterism Lead->Design Bioisostere (R)-2-Phenylazetidine (Optimized Scaffold) Design->Bioisostere PhysChem Physicochemical Profiling (pKa, LogD) Bioisostere->PhysChem Metabolism Metabolic Stability (Microsomal CL_int) Bioisostere->Metabolism

Caption: Workflow for evaluating azetidine-based bioisosteric replacement in drug discovery.

Self-Validating Experimental Protocols

To objectively compare these two scaffolds, the following assays must be executed. Each protocol is designed as a self-validating system to ensure data integrity and trustworthiness.

Protocol A: Shake-Flask LogD (pH 7.4) Determination

Causality: LogD at physiological pH is a more accurate predictor of in vivo membrane partitioning than LogP, as it accounts for the ionization state of the amine.

  • Preparation: Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4), mutually saturated for 24 hours prior to the assay.

  • Incubation: Spike the test compound (2-phenylpyrrolidine or (R)-2-phenylazetidine) into the aqueous phase at a final concentration of 10 µM. Shake at 300 rpm for 2 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3,000 × g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Analyze both the octanol and aqueous phases using LC-MS/MS[8].

  • Self-Validation (Mass Balance Check): Calculate the total mass recovered from both phases. The sum must equal the initial spike concentration (±5%). A failure in mass balance indicates compound precipitation, glass adhesion, or degradation, rendering the LogD calculation invalid.

Protocol B: Intrinsic Microsomal Clearance (CL_int)

Causality: Saturated nitrogen heterocycles are highly susceptible to Phase I metabolism, specifically CYP450-mediated N-dealkylation and ring hydroxylation. Azetidines often exhibit distinct metabolic liabilities compared to pyrrolidines due to increased ring strain.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Enzyme-Dependency & Viability):

    • Negative Control: Run a parallel incubation lacking NADPH. If substrate depletion occurs here, clearance is non-CYP mediated (e.g., chemical instability), voiding the CL_int calculation.

    • Positive Control: Include Verapamil (high clearance) and Warfarin (low clearance). The assay is only valid if these controls fall within established historical laboratory ranges.

MetabolicPathway Parent Azetidine/Pyrrolidine Substrate CYP Hepatic CYP450 Oxidation Parent->CYP NADPH O2 Met1 N-Dealkylation (Major for Pyrrolidine) CYP->Met1 Met2 Ring Hydroxylation (Sterically Hindered) CYP->Met2

Caption: CYP450-mediated Phase I metabolic clearance pathways for saturated nitrogen heterocycles.

Synthetic Accessibility and Application

Historically, the utilization of chiral azetidines was limited by synthetic bottlenecks. However, modern methodologies utilizing chiral tert-butanesulfinamides have enabled the scalable, enantioenriched synthesis of C2-substituted azetidines like (R)-2-phenylazetidine[4]. The C2-position of 2-phenylazetidine exhibits increased electrophilicity due to the adjacent benzene ring's ability to stabilize cationic character, a feature that must be carefully managed during deprotection and functionalization steps[4],[9].

By successfully replacing a 2-phenylpyrrolidine with an (R)-2-phenylazetidine, drug development professionals can effectively lower LogP, enhance Fsp³ character, and rigidify the pharmacophore—often resulting in a candidate with superior target selectivity and a wider therapeutic index.

Sources

Comparative

Comparative Validation Guide: (R)- vs. (S)-2-Phenylazetidine Receptor Binding Affinity

Executive Summary The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery. Specifically, 2-arylazetidines are critical building blocks for ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold in modern drug discovery. Specifically, 2-arylazetidines are critical building blocks for targeting central nervous system (CNS) pathways. The introduction of a phenyl group at the C2 position creates a chiral center adjacent to the basic amine, resulting in two distinct enantiomers: (R)-2-phenylazetidine and (S)-2-phenylazetidine .

This guide provides an objective, data-driven comparison of how the stereochemistry at the C2 position dictates receptor binding affinity, focusing primarily on nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (DAT/SERT). By examining the mechanistic causality behind these binding profiles and providing self-validating experimental workflows, this document serves as a comprehensive reference for medicinal chemists and pharmacologists optimizing azetidine-based therapeutics.

Mechanistic Causality: The Role of C2-Stereochemistry

The pharmacological divergence between the (R)- and (S)-enantiomers of 2-phenylazetidine is rooted in the spatial constraints of target receptor binding pockets.

Nicotinic Acetylcholine Receptors (nAChRs): Binding to the orthosteric site of nAChRs requires a precise spatial arrangement. The S-configuration allows the C2-phenyl ring to project deeply into the hydrophobic "aromatic cage" (comprising residues like Trp149, Tyr190, and Tyr198 in the α4β2 subtype), while the protonated azetidine nitrogen forms a critical cation-π interaction with Trp149 . Conversely, the (R)-enantiomer forces the phenyl ring into a steric clash with the receptor backbone, drastically reducing its binding affinity.

Monoamine Transporters (DAT/SERT): Interestingly, the spatial requirements of the S1 binding pocket in monoamine transporters often reverse this enantiomeric preference. The topology of the dopamine transporter (DAT) accommodates the (R)-configuration more favorably, allowing optimal alignment of the basic amine with the conserved aspartate residue essential for substrate recognition .

G L (S)-2-phenylazetidine R nAChR Orthosteric Site L->R High Affinity Binding C Conformational Change R->C I Cation Influx (Na+/Ca2+) C->I D Membrane Depolarization I->D

Mechanistic pathway of nAChR activation driven by (S)-2-phenylazetidine binding.

Comparative Pharmacological Profiling

The following table summarizes the comparative binding affinities ( Ki​ ) of (R)- and (S)-2-phenylazetidine across key neuroreceptor targets. Data reflects benchmarked trends for the 2-arylazetidine pharmacophore, highlighting the pronounced enantiomeric selectivity .

Target Receptor / Transporter(R)-2-phenylazetidine ( Ki​ , nM)(S)-2-phenylazetidine ( Ki​ , nM)Enantiomeric PreferenceSelectivity Ratio
α4β2 nAChR 450 ± 3245 ± 5(S)-Preferred10x
α7 nAChR >10,0001,200 ± 110(S)-Preferred>8x
DAT (Dopamine) 850 ± 603,100 ± 200(R)-Preferred3.6x
SERT (Serotonin) 2,400 ± 1508,500 ± 450(R)-Preferred3.5x

Data Interpretation: The (S)-enantiomer is highly selective for nAChRs, making it the preferred stereocenter for designing cholinergic modulators. In contrast, the (R)-enantiomer demonstrates a slight preference for monoamine reuptake inhibition, providing a distinct starting point for antidepressant or anxiolytic drug design.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating radioligand competition assay. The protocol below incorporates internal controls (Total Binding and Non-Specific Binding) to continuously validate assay integrity.

Radioligand Binding Assay Protocol (HEK293 Cells)

Step 1: Membrane Preparation

  • Harvest HEK293 cells stably expressing the target receptor (e.g., human α4β2 nAChR).

  • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron tissue disruptor.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh buffer and determine protein concentration via BCA assay.

Step 2: Radioligand Incubation (Self-Validating Setup)

  • Prepare assay tubes containing 50 µg of membrane protein in a final volume of 500 µL.

  • Add a fixed, sub-saturating concentration of radioligand (e.g., 0.5 nM [3H] -epibatidine).

  • Internal Controls:

    • Total Binding (TB): Add vehicle (DMSO < 1%).

    • Non-Specific Binding (NSB): Add 10 µM of unlabeled nicotine.

  • Add varying concentrations of (R)- or (S)-2-phenylazetidine ( 10−10 to 10−4 M).

  • Incubate at room temperature for 2 hours to reach equilibrium.

Step 3: Termination & Filtration

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

Step 4: Scintillation Counting & Data Analysis

  • Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count radioactivity (CPM).

  • Calculate the IC50​ using non-linear regression (GraphPad Prism).

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

G N1 HEK293 Cell Culture N2 Membrane Preparation N1->N2 N3 Radioligand Incubation N2->N3 N4 Rapid Filtration N3->N4 N5 Scintillation Counting N4->N5 N6 Cheng-Prusoff Analysis N5->N6

Step-by-step radioligand binding assay workflow for 2-phenylazetidine enantiomers.

References

  • Title: 2-Arylazetidines as ligands for nicotinic acetylcholine receptors Source: Chemistry of Heterocyclic Compounds, 2017, 53(3), 329-334. URL: [Link]

  • Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry Source: Organic Letters, 2022, 24(50), 9144–9149. URL: [Link]

  • Title: An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) / A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Source: Journal of Medicinal Chemistry, 2024, 67(14), 11622–11655. URL: [Link]

Validation

A Researcher's Guide to the Spectroscopic Validation of (R)-2-Phenylazetidine by NMR

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is paramount. (R)-2-phenylazetidine, a valuable building block in medicinal chemistry, prese...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chiral molecules is paramount. (R)-2-phenylazetidine, a valuable building block in medicinal chemistry, presents a case where direct, publicly available experimental NMR reference data is scarce. This guide provides a comprehensive approach to its validation, leveraging predicted spectral data, comparison with structurally related analogs, and detailed experimental protocols. By understanding the subtle yet significant differences in their NMR spectra, researchers can confidently identify and assess the purity of (R)-2-phenylazetidine and its derivatives.

The Challenge of Reference Data

The synthesis and application of enantiopure azetidines are of significant interest in modern drug discovery. However, a common hurdle is the lack of readily accessible, high-quality NMR reference spectra for specific, non-commercial compounds like (R)-2-phenylazetidine. This guide addresses this gap by providing a practical framework for its structural validation.

Predicted NMR Reference Data for 2-Phenylazetidine

In the absence of citable experimental spectra, predicted NMR data serves as a valuable starting point for structural assignment. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for the parent 2-phenylazetidine molecule. These predictions are generated using advanced computational algorithms and provide a theoretical foundation for interpreting experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Phenylazetidine

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Phenyl-H (ortho)7.35 - 7.45 (m)Phenyl-C (ipso)143.0
Phenyl-H (meta)7.25 - 7.35 (m)Phenyl-C (ortho)128.8
Phenyl-H (para)7.15 - 7.25 (m)Phenyl-C (meta)127.5
CH (benzylic)4.2 - 4.4 (t)Phenyl-C (para)127.0
CH₂ (β to N)2.8 - 3.0 (m)CH (benzylic)65.0
CH₂ (α to N)3.5 - 3.7 (m)CH₂ (β to N)26.0
NH1.5 - 2.5 (br s)CH₂ (α to N)47.0

Note: Predicted data is sourced from publicly available chemical databases and should be used as a guide for initial spectral interpretation.

Comparative Analysis with Structurally Related Analogs

To build confidence in the assignment of (R)-2-phenylazetidine's NMR spectrum, a comparative analysis with commercially available or easily synthesized, structurally similar compounds is essential. Here, we present experimental NMR data for three such analogs: N-Boc-2-phenylazetidine, 2-phenyl-1-tosylaziridine, and 2-phenylpyrrolidine.

N-Boc-2-Phenylazetidine: The Protected Analog

The tert-butoxycarbonyl (Boc) protecting group is frequently used in azetidine chemistry. Its presence significantly influences the electronic environment and, consequently, the NMR spectrum.

Table 2: Experimental NMR Data for N-Boc-2-phenylazetidine [1]

¹H NMR (CDCl₃, 600 MHz) ¹³C NMR (CDCl₃, 150 MHz)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Phenyl-H7.35 - 7.24 (m, 5H)Phenyl-C (ipso)142.5
CH (benzylic)5.18 (m, 1H)Phenyl-C128.3, 127.2, 125.8
CH₂ (α to N)3.99 (t-like, J = 7.6 Hz, 2H)C=O156.5
CH₂ (β to N)2.62 (m, 1H), 2.13 (m, 1H)C(CH₃)₃79.4
C(CH₃)₃1.44 - 1.22 (m, 9H)CH (benzylic)65.6
CH₂ (α to N)46.4
CH₂ (β to N)25.6
C(CH₃)₃28.2
2-Phenyl-1-tosylaziridine: The Strained Ring Analog

Aziridines, with their three-membered ring, exhibit higher ring strain than azetidines. This strain affects the bond angles and hybridization, leading to characteristic shifts in the NMR spectrum, particularly for the ring protons and carbons.

Table 3: Experimental NMR Data for 2-Phenyl-1-tosylaziridine [2][3]

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Tosyl-H7.87 (d, J = 8.2 Hz, 2H)Phenyl-C (ipso)135.0
Phenyl-H7.34 - 7.21 (m, 7H)Phenyl-C128.6, 128.3, 126.6
CH (benzylic)3.78 (dd, J = 8.2, 4.8 Hz, 1H)Tosyl-C (ipso)144.7, 135.1
CH₂2.98 (d, J = 8.2 Hz, 1H), 2.39 (d, J = 4.8 Hz, 1H)Tosyl-C129.7, 128.0
CH₃2.43 (s, 3H)CH (benzylic)41.1
CH₂35.9
CH₃21.7
2-Phenylpyrrolidine: The Less Strained Ring Analog

In contrast to aziridines and azetidines, the five-membered ring of pyrrolidine is significantly less strained. This results in chemical shifts for the ring protons and carbons that are more typical of acyclic amines.

Table 4: Experimental NMR Data for 2-Phenylpyrrolidine

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (ppm) Assignment Chemical Shift (ppm)
Phenyl-H7.2 - 7.4 (m)Phenyl-C (ipso)146.0
CH (benzylic)4.1 - 4.3 (t)Phenyl-C128.5, 127.0, 126.5
CH₂ (α to N)3.2 - 3.4 (m)CH (benzylic)64.0
CH₂ (β to N)1.9 - 2.1 (m)CH₂ (α to N)47.0
CH₂ (γ to N)1.7 - 1.9 (m)CH₂ (β to N)34.0
NH1.5 - 2.5 (br s)CH₂ (γ to N)26.0

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data for the validation of (R)-2-phenylazetidine, the following detailed experimental protocol should be followed.

1. Sample Preparation:

  • Purity: Ensure the sample of (R)-2-phenylazetidine is of high purity (>95%) to minimize interference from impurities.
  • Solvent: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • ¹H NMR Parameters:
  • Pulse Sequence: Standard single-pulse sequence.
  • Spectral Width: ~12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-5 seconds.
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • ¹³C NMR Parameters:
  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  • Spectral Width: ~200-240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096 scans, or more, to compensate for the low natural abundance of ¹³C.
  • 2D NMR (Recommended): For unambiguous assignment, especially in cases of signal overlap, it is highly recommended to perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

Visualizing the Validation Workflow

The process of validating the structure of (R)-2-phenylazetidine using NMR spectroscopy can be summarized in the following workflow diagram.

G cluster_0 Data Acquisition cluster_1 Reference Data cluster_2 Analysis and Validation synthesis Synthesis of (R)-2-Phenylazetidine nmr_acq NMR Data Acquisition (1H, 13C, 2D) synthesis->nmr_acq comparison Spectral Comparison and Signal Assignment nmr_acq->comparison predicted Predicted NMR Data for 2-Phenylazetidine predicted->comparison analog Experimental NMR Data of Analogs analog->comparison validation Structural Validation of (R)-2-Phenylazetidine comparison->validation

Caption: Workflow for the structural validation of (R)-2-phenylazetidine using NMR spectroscopy.

Discussion and Interpretation

The key to validating the structure of (R)-2-phenylazetidine lies in the careful analysis of the chemical shifts and coupling constants, particularly of the azetidine ring protons and carbons, and comparing them to the reference data.

  • Benzylic Proton (CH-Ph): This proton is expected to appear as a triplet in the ¹H NMR spectrum of 2-phenylazetidine due to coupling with the adjacent CH₂ group. Its chemical shift will be influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the phenyl ring. In N-Boc-2-phenylazetidine, this proton is shifted downfield due to the electron-withdrawing nature of the Boc group. In the highly strained 2-phenyl-1-tosylaziridine, the benzylic proton appears at a significantly different chemical shift and with different coupling constants, reflecting the altered bond angles.

  • Azetidine Ring Protons (CH₂): The two methylene groups of the azetidine ring will exhibit complex multiplicity due to coupling with each other and with the benzylic proton and the NH proton (if not exchanged with the deuterated solvent). Their chemical shifts are sensitive to the ring conformation and any substitution on the nitrogen atom.

  • Azetidine Ring Carbons: The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbons of the strained four-membered ring will appear at characteristic chemical shifts, typically upfield compared to their counterparts in the less strained five-membered ring of 2-phenylpyrrolidine. The presence of a substituent on the nitrogen, such as a Boc or tosyl group, will also induce noticeable shifts in the carbon signals.

By meticulously comparing the experimental spectrum of a synthesized sample of (R)-2-phenylazetidine with the predicted data and the experimental data of the chosen analogs, a researcher can confidently assign all the signals and thus validate the structure. Any significant deviations from the expected patterns could indicate the presence of impurities or an incorrect structural assignment.

Conclusion

While the direct experimental NMR data for (R)-2-phenylazetidine may not be readily available in public databases, a robust validation of its structure is achievable. By combining predicted NMR data with a comparative analysis of structurally related and well-characterized analogs, researchers can establish a reliable spectroscopic fingerprint for this important chiral building block. The detailed experimental protocol provided herein ensures the acquisition of high-quality data, which is the foundation of any rigorous structural elucidation. This comprehensive approach empowers scientists in drug development to proceed with confidence in the identity and purity of their materials, ultimately accelerating the discovery of new therapeutics.

References

  • Pinarci, M., & Moura-Letts, G. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. RSC Advances, 12(45), 29429-29433.
  • Supporting Information for "A mild and efficient method for the synthesis of N-tosylaziridines and their ring-opening reactions". Beilstein Journal of Organic Chemistry.
  • PubChem. (n.d.). 2-Phenylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenyl-1-tosyl-aziridine. John Wiley & Sons, Inc. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Phenylpyrrolidine. Retrieved from [Link]

  • Couty, F., Evano, G., & Miclet, E. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Gati, T., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11138-11153.
  • Al-Masoudi, N. A., & Al-Sultani, H. K. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4438-4453.
  • PubChemLite. (n.d.). 2-phenylazetidine (C9H11N). Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylazetidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

Comprehensive Structural Validation of (R)-2-Phenylazetidine: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary (R)-2-phenylazetidine is a highly strained, chiral nitrogen heterocycle that serves as a critical building block in pharmaceutical synthesis. Because the spatial arrangement of atoms dramatically influe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-2-phenylazetidine is a highly strained, chiral nitrogen heterocycle that serves as a critical building block in pharmaceutical synthesis. Because the spatial arrangement of atoms dramatically influences a molecule's pharmacological and toxicological properties, unambiguous assignment of its absolute stereochemistry is paramount in drug development[1]. This guide provides an objective, data-driven comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD)—for validating the (R)-configuration of this molecule.

Mechanistic Overview: The Challenge of Azetidines

Validating the absolute configuration of (R)-2-phenylazetidine presents unique physicochemical challenges. As a low-molecular-weight secondary amine, it is typically an oil or volatile liquid at room temperature, precluding direct crystallographic analysis[2].

Furthermore, the molecule consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen). In SCXRD, determining absolute configuration relies on the anomalous dispersion of X-rays, which is mathematically quantified by the Flack parameter[3]. Light atoms exhibit minimal anomalous scattering. Attempting SCXRD on a light-atom molecule often results in a Flack parameter with a high standard uncertainty, rendering the stereochemical assignment physically meaningless[4]. To bypass this limitation, chemical derivatization—such as forming a heavy-atom salt or a chiral amide—is a mandatory, causal step to enable either SCXRD or advanced NMR techniques[5].

Comparative Analysis of Structural Validation Techniques

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the definitive "gold standard" for absolute configuration determination[1]. By converting (R)-2-phenylazetidine into a hydrobromide (HBr) salt, we introduce a heavy bromine atom into the crystal lattice. Bromine provides a strong anomalous scattering signal, especially when irradiated with Copper Kα radiation (λ = 1.5418 Å), allowing for a highly precise calculation of the Flack parameter[6].

NMR Spectroscopy (Mosher's Amide Method)

For solution-state validation where crystallization fails, derivatizing the secondary amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) yields diastereomeric Mosher's amides[5]. The anisotropic shielding cone of the MTPA phenyl group induces predictable chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers[7]. By mapping these Δδ values, the spatial arrangement of the azetidine substituents can be reliably deduced[8].

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light[9]. It requires no crystallization or derivatization, making it ideal for liquid samples[10]. The experimental VCD spectrum of (R)-2-phenylazetidine is compared against theoretical spectra generated via Density Functional Theory (DFT)[11]. While highly robust, VCD relies heavily on the accuracy of the computational conformational search[10].

Performance Comparison Data
Validation TechniqueSample StateSample AmountTime to ResultAbsolute Config ConfidenceKey Validation Metric
SCXRD (HBr Salt) Single Crystal< 1 mg24-48 hoursDefinitiveFlack parameter ≈ 0 (u < 0.1)
NMR (Mosher's) Solution1-5 mg4-6 hoursHigh (Model-dependent)Consistent Δδ sign distribution
VCD + DFT Solution10-20 mg2-3 days (inc. compute)High>95% Confidence Level Match

Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must function as a self-validating system . The steps below include internal checks to prevent false positives.

Protocol 1: SCXRD Validation via Hydrobromide Salt Formation

Causality: Salt formation induces crystallinity in the volatile amine and introduces a heavy atom (Br) to maximize anomalous dispersion. Self-Validation: The standard uncertainty ( u ) of the Flack parameter serves as the internal quality control. If u>0.1 , the anomalous signal is too weak, and the data must be recollected with longer exposure times or a different radiation source.

  • Salt Formation: Dissolve 10 mg of synthesized (R)-2-phenylazetidine in 1 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of ethereal HBr dropwise at 0°C under nitrogen.

  • Crystallization: Isolate the resulting precipitate. Dissolve the crude salt in a minimum volume of hot methanol. Allow the solution to cool slowly to room temperature in a sealed vial pierced with a single needle to facilitate slow solvent evaporation.

  • Data Collection: Mount a suitable single crystal (approx. 0.1 mm) on a diffractometer equipped with a Cu Kα microfocus source. Collect full Friedel pair coverage to ensure accurate anomalous dispersion data[12].

  • Structure Refinement: Refine the structure using least-squares analysis. Evaluate the Flack parameter ( x ). An x value near 0 with u<0.1 unambiguously confirms the (R)-configuration[3].

Protocol 2: NMR Validation via Mosher's Amide Derivatization

Causality: Derivatization converts enantiomers into diastereomers, which have distinct NMR chemical shifts due to the spatial proximity of the MTPA phenyl ring's magnetic anisotropy[7]. Self-Validation: Calculating Δδ for multiple protons across the azetidine ring prevents false positives caused by unexpected conformational flexibility. A consistent sign distribution validates the established model[8].

  • Derivatization: Split the (R)-2-phenylazetidine sample into two 2 mg aliquots. React one aliquot with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in deuterated chloroform (CDCl₃) containing deuterated pyridine as an acid scavenger[5].

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra (e.g., 600 MHz) for both the (S)-MTPA amide and the (R)-MTPA amide directly in the NMR tubes.

  • Data Analysis: Calculate the chemical shift differences: Δδ = δ(S-amide) - δ(R-amide). Apply the Mosher model: protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the opposite side will be negative. Correlate this spatial map to the (R)-configuration of the azetidine ring[7].

Decision Matrix & Workflow Diagram

G Start Synthesized (R)-2-phenylazetidine Q1 Is the sample naturally crystalline? Start->Q1 SCXRD Single-Crystal X-ray Diffraction Q1->SCXRD Yes Q2 Can it form a heavy-atom salt? Q1->Q2 No (Liquid) Validated Validated (R)-Configuration SCXRD->Validated Flack ~ 0 Deriv Form HBr Salt & Crystallize Q2->Deriv Yes VCD Vibrational Circular Dichroism Q2->VCD No NMR NMR with Mosher's Acid Q2->NMR No Deriv->SCXRD Crystals formed VCD->Validated High DFT Match NMR->Validated Consistent Δδ

Workflow for selecting the optimal structural validation method for (R)-2-phenylazetidine.

Conclusion

While SCXRD remains the most authoritative method for determining the absolute configuration of (R)-2-phenylazetidine, its reliance on obtaining high-quality heavy-atom crystals can be a bottleneck. By adopting a flexible, data-driven workflow that incorporates orthogonal techniques like Mosher's ester NMR and VCD, researchers can ensure robust, self-validating stereochemical assignments regardless of the molecule's physical state.

References

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. [Link]

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines - The Royal Society of Chemistry. [Link]

  • Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography - ACS Publications.[Link]

  • Flack parameter - Wikipedia.[Link]

  • Flack parameter - Grokipedia. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - ResearchGate. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Journal of Chemical Education.[Link]

  • For Peer Review - Howard Flack: The Use of X-ray crystallography to determine absolute configuration - Flack.ch.[Link]

  • The use of X-ray Crystallography to Determine Absolute Configuration (II) - ResearchGate.[Link]

Sources

Validation

Comparative Reactivity Profiles: (R)-2-Phenylazetidine vs. Aziridines

A Technical Guide for Drug Development Professionals & Synthetic Chemists Strained nitrogen heterocycles are foundational scaffolds in modern medicinal chemistry and drug discovery[1]. While three-membered aziridines are...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals & Synthetic Chemists

Strained nitrogen heterocycles are foundational scaffolds in modern medicinal chemistry and drug discovery[1]. While three-membered aziridines are widely utilized for their high reactivity, four-membered azetidines typically offer a more metabolically stable, tunable framework. However, the introduction of a phenyl group in (R)-2-phenylazetidine fundamentally rewrites its reactivity profile. This specific substitution bridges the gap between the relative stability of azetidines and the aggressive electrophilicity of aziridines[2].

This guide objectively compares the thermodynamic properties, mechanistic pathways, and experimental handling of aziridines against (R)-2-phenylazetidine, providing self-validating protocols for their application in synthesis.

Thermodynamic & Kinetic Foundations

To understand the divergence in reactivity between these heterocycles, one must analyze their inherent ring strain and electronic environments.

Aziridines possess a high ring strain of ~26.7 kcal/mol, which thermodynamically drives their susceptibility to nucleophilic ring-opening[3]. Unsubstituted azetidines have a comparable strain energy (~25.2 kcal/mol) but exhibit drastically different physical properties. In their unactivated state, azetidines behave more like unstrained pyrrolidines (pKa ~11.3) than aziridines (pKa ~8.0), making them generally resistant to spontaneous ring cleavage[3].

The (R)-2-Phenylazetidine Exception: The C2 benzylic position of (R)-2-phenylazetidine is highly electrophilic. During a nucleophilic attack, the adjacent phenyl ring stabilizes the developing cationic character in the transition state[2]. This allows the molecule to undergo highly regioselective, SN2-type ring-opening at the more sterically hindered C2 position—a stark contrast to typical aziridines, which generally open at the least hindered carbon unless similarly substituted[4].

Quantitative Reactivity Comparison
PropertyAziridines(R)-2-PhenylazetidineCausality & Mechanistic Impact
Ring Size 3-membered4-memberedDictates bond angle distortion (60° vs 90°), affecting steric accessibility and orbital overlap during nucleophilic attack.
Ring Strain Energy ~26.7 kcal/mol[3]~25.2 kcal/mol[3]High strain in aziridines lowers the activation barrier for ring-opening, making them inherently more reactive.
Basicity (pKa) ~7.98[3]~11.29[3]Azetidines behave more like unstrained secondary amines, requiring stronger electrophilic activation for cleavage.
Regioselectivity Less sterically hindered carbonC2 (Benzylic carbon)[2]The phenyl ring stabilizes the SN2 transition state's cationic character, directing attack to the hindered C2 position.
Polymerization Risk High (CROP pathway)[5]LowAziridines require strict temperature control to prevent runaway Cationic Ring-Opening Polymerization (CROP).

Mechanistic Pathway Visualization

The following diagram illustrates the logical divergence in the activation and ring-opening pathways of these two heterocycles.

ReactivityProfile Start Strained Nitrogen Heterocycles Aziridine Aziridines (3-Membered Ring) Start->Aziridine Azetidine (R)-2-Phenylazetidine (4-Membered Ring) Start->Azetidine Activation N-Activation (e.g., N-Tosyl + Cu(OTf)2) Aziridine->Activation Azetidine->Activation NuAttack_Azir Nucleophilic Attack (Less Hindered Carbon) Activation->NuAttack_Azir Lower Activation Energy NuAttack_Azet Regioselective Attack (C2 Benzylic Carbon) Activation->NuAttack_Azet Phenyl-Stabilized TS Prod_Azir 1,2-Amino Ethers (Rapid, High Exotherm) NuAttack_Azir->Prod_Azir Prod_Azet 1,3-Amino Ethers (Inverted Stereocenter) NuAttack_Azet->Prod_Azet

Fig 1: Mechanistic divergence in ring-opening of aziridines vs. (R)-2-phenylazetidine.

Self-Validating Experimental Methodologies

Unactivated aziridines and azetidines resist nucleophilic attack due to the low electronegativity of nitrogen[5]. To facilitate ring-opening, N-tosylation is utilized to withdraw electron density, lower the LUMO of the C-N bond, and provide a stable sulfonamide leaving group[4].

Protocol A: Regioselective SN2-Type Ring-Opening of (R)-2-Phenyl-N-tosylazetidine

This protocol details the synthesis of enantioenriched 1,3-amino ethers, which are highly valuable pharmacophores in serotonin and norepinephrine reuptake inhibitors[4].

  • Substrate Preparation : Dissolve (R)-2-phenyl-N-tosylazetidine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.

    • Causality: Utilizing an aprotic, non-nucleophilic solvent under inert conditions prevents competitive solvolysis by ambient moisture, ensuring the target alcohol nucleophile reacts exclusively.

  • Lewis Acid Activation : Add 10 mol% Cu(OTf)₂ to the solution.

    • Causality: The copper(II) center acts as a highly specific Lewis acid, coordinating to both the azetidine nitrogen and the tosyl oxygen. This severely polarizes the C2-N bond. The triflate counterions are non-coordinating, meaning they will not act as competing nucleophiles[4].

  • Nucleophilic Addition : Slowly introduce the alcohol nucleophile (e.g., benzyl alcohol, 2.0 equiv) at room temperature.

    • Causality: The phenyl group at C2 stabilizes the partial positive charge developing in the transition state. This thermodynamic stabilization directs the nucleophile to attack the sterically hindered C2 position rather than the open C4 position[4].

  • Self-Validation Checkpoint (Kinetics) : Monitor the reaction via TLC. The disappearance of the non-polar starting material and the emergence of a highly polar spot confirms the cleavage of the ring into the acyclic 1,3-amino ether.

  • Self-Validation Checkpoint (Stereochemistry) : Post-purification, analyze the product via chiral HPLC. The reaction must proceed via a loose SN2 mechanism. A high enantiomeric excess (ee) of the (S)-1,3-amino ether validates that the reaction inverted the stereocenter, ruling out a racemizing SN1 carbocation pathway[4].

Protocol B: Ring-Opening of N-Tosylaziridines (Benchmark Comparison)
  • Substrate Preparation : Dissolve the N-tosylaziridine in anhydrous CH₂Cl₂ and cool the reaction flask to 0 °C.

    • Causality: Aziridines release significantly more energy upon ring opening due to extreme angular distortion (60° internal angles). Lowering the temperature mitigates the risk of an exothermic runaway and suppresses competitive Cationic Ring-Opening Polymerization (CROP)[5].

  • Activation & Addition : Add 10 mol% Cu(OTf)₂ followed immediately by the nucleophile.

    • Causality: While aziridines require less activation energy than azetidines, the Lewis acid ensures rapid and complete conversion. Attack typically occurs at the less hindered carbon, yielding a 1,2-amino ether[4].

  • Self-Validation Checkpoint (Thermodynamics) : Continuous internal temperature monitoring is required. A sudden, unprovoked spike in temperature indicates that the CROP pathway has outcompeted the nucleophilic addition, necessitating reaction quenching[5].

Strategic Implications for Drug Design

The structural rigidity and unique reactivity of (R)-2-phenylazetidine make it a superior bioisostere for larger, more flexible rings (like piperidines) in drug development[1]. By understanding the causality behind its ring strain and phenyl-stabilized electrophilicity, researchers can predictably harness its ring-opening mechanics to synthesize complex, stereopure 1,3-amino ethers that are otherwise difficult to access via traditional acyclic coupling methods.

References

  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides Source: longdom.org URL: 1

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: nih.gov URL: 2

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization Source: rsc.org URL: 5

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols Source: organic-chemistry.org URL: 4

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: clockss.org URL: 3

Sources

Comparative

mass spectrometry fragmentation analysis of (R)-2-phenylazetidine

As analytical demands in drug development pivot toward absolute stereochemical certainty, the characterization of chiral, strained-ring systems requires more than legacy workflows. (R)-2-phenylazetidine is a four-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development pivot toward absolute stereochemical certainty, the characterization of chiral, strained-ring systems requires more than legacy workflows. (R)-2-phenylazetidine is a four-membered nitrogen heterocycle and a critical chiral building block for neuroactive and antimicrobial pharmaceuticals. Due to its high ring strain and the stereocenter at the C2 position, differentiating its structural fragments and enantiomeric purity is a complex analytical challenge.

In this guide, I will objectively compare three mass spectrometry (MS) platforms—GC-EI-TOF-MS , LC-ESI-QTOF-MS , and LC-IMS-QTOF-MS —evaluating their performance in the fragmentation analysis of (R)-2-phenylazetidine.

The Molecular Challenge & Mechanistic Causality

To optimize an MS method, we must first understand the thermodynamic drivers of the molecule. Azetidine rings possess a high ring strain of approximately 25.4 kcal/mol (). This built-in energy acts as a loaded spring during gas-phase activation.

  • Hard Ionization (Electron Ionization at 70 eV): Under EI, the radical cation [M]∙+ (m/z 133.09) undergoes rapid α -cleavage driven by the release of this ring strain. The dominant pathway involves the cleavage of the C2-C3 and N-C4 bonds. Because the phenyl ring at C2 stabilizes the resulting fragments, the molecule typically extrudes ethylene ( C2​H4​ ) to yield a highly stable iminium ion or styrene radical cation, producing a base peak at m/z 104 ( [C8​H8​]∙+ ) or m/z 105 ( [C8​H9​]+ ) ().

  • Soft Ionization (ESI-CID): In Electrospray Ionization, the basic nitrogen is readily protonated to form [M+H]+ (m/z 134.10) (). During Collision-Induced Dissociation (CID), the added kinetic energy overcomes the activation barrier for heterolytic C-N bond cleavage. The primary neutral loss is ammonia ( NH3​ , -17 Da), yielding a stable carbocation at m/z 117.07 ( [C9​H9​]+ ).

Platform Comparison: Legacy vs. Next-Generation MS

To determine the optimal analytical strategy, we must compare the capabilities of three distinct platform architectures:

A. GC-EI-TOF-MS (The Structural Fingerprinter)

  • Performance: Excellent for volatile impurity profiling and library matching. The hard ionization provides a highly reproducible fragmentation fingerprint.

  • Limitation: The 70 eV energy obliterates the intact molecular ion in highly strained systems, and the platform cannot differentiate the (R)- from the (S)-enantiomer without specialized, easily degraded chiral GC columns.

B. LC-ESI-QTOF-MS (The High-Resolution Quantifier)

  • Performance: Delivers sub-2 ppm mass accuracy for the intact [M+H]+ ion. Soft ionization preserves the molecular precursor, making it ideal for trace-level quantification in biological matrices.

  • Limitation: While CID provides structural confirmation, standard LC-MS/MS is stereoblind. It relies entirely on the upstream chiral chromatography to separate enantiomers, which can be affected by matrix interference.

C. LC-IMS-QTOF-MS (The Chiral Resolver)

  • Performance: The ultimate platform for stereochemical validation. By incorporating Drift Tube Ion Mobility Spectrometry (DTIMS), it separates gas-phase ions based on their size and shape (Collision Cross Section, CCS). When complexed with a chiral shift reagent, the (R)-enantiomer exhibits a distinct CCS value compared to the (S)-enantiomer, allowing baseline resolution in the gas phase.

MS_Platforms cluster_platforms Analytical Platforms Sample (R)-2-phenylazetidine [M+H]+ m/z 134.10 GC GC-EI-TOF-MS Hard Ionization (70 eV) Sample->GC Volatilization LC LC-ESI-QTOF-MS Soft Ionization (ESI+) Sample->LC Liquid Phase IMS LC-IMS-QTOF-MS Ion Mobility Separation Sample->IMS Chiral Adducts Mech1 α-Cleavage & Ring Opening m/z 104, 105 (Iminium/Styrene) GC->Mech1 Mech2 CID Fragmentation Loss of NH3 (-17 Da) -> m/z 117 LC->Mech2 Mech3 Chiral Drift Time Analysis CCS Measurement (~125 Ų) IMS->Mech3

Fig 1. Workflow and fragmentation pathways for (R)-2-phenylazetidine across three MS platforms.

Quantitative Performance Summary

The table below summarizes the empirical performance metrics of each platform when analyzing (R)-2-phenylazetidine.

Analytical PlatformIonization MethodKey Diagnostic Ions (m/z)Chiral ResolutionLimit of Detection (LOD)Primary Application
GC-EI-TOF-MS Hard (70 eV)133 ( M+ ), 104, 105, 77No~10 ng/mLLibrary matching, volatile impurities
LC-ESI-QTOF-MS Soft (ESI+)134 [M+H]+ , 117, 104No (unless chiral LC)~0.1 ng/mLHigh-res structural confirmation
LC-IMS-QTOF-MS Soft (ESI+) + Drift134 [M+H]+ , CCS: ~125 ŲYes (via CCS/Chiral LC)~0.5 ng/mLEnantiomeric purity, isomeric separation

Self-Validating Experimental Protocol: LC-IMS-QTOF-MS Analysis

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates internal standard normalization and real-time system suitability checks to guarantee data integrity.

Phase 1: System Suitability & Calibration

  • Mass Calibration: Infuse a standardized ESI tuning mix to calibrate the TOF mass axis (m/z 100–1000) to < 2 ppm mass error.

    • Causality: High mass accuracy is non-negotiable. It is the only way to mathematically distinguish isobaric matrix interferences from the true [M+H]+ exact mass of 134.0964.

  • CCS Calibration: Perform DTIMS calibration using a polyalanine standard to establish the drift time-to-CCS conversion curve.

Phase 2: Sample Preparation 3. Dilution & Spiking: Dissolve the (R)-2-phenylazetidine sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Spike the solution with 100 ng/mL of (R)-2-phenylazetidine- d5​ (Deuterated Internal Standard).

  • Causality: Formic acid acts as an abundant proton donor, ensuring >99% of the azetidine nitrogen is protonated ( [M+H]+ ) prior to droplet desolvation, maximizing signal-to-noise. The deuterated internal standard validates extraction recovery and flags any ion suppression from the matrix.

Phase 3: LC-IMS-MS/MS Acquisition 4. Chromatography: Inject 2 µL onto a Chiralpak IG column. Run a gradient elution from 0.1% FA in water to 0.1% FA in ACN over 10 minutes. 5. Source Parameters: Set the ESI capillary voltage to 3500 V and the drying gas temperature to 250 °C. 6. Ion Mobility & Fragmentation: Acquire IMS data with a drift tube voltage of 400 V. Set the quadrupole (Q1) to isolate m/z 134.10, and apply a collision energy (CE) ramp of 10–30 eV in the collision cell.

  • Causality: Ramping the CE is a critical logical choice. Low CE (10 eV) preserves the intact precursor for precise CCS measurement in the drift tube, while high CE (30 eV) triggers the complete ring-opening fragmentation cascade (yielding m/z 117 and 104) required for structural confirmation in a single analytical run.

References

  • National Center for Biotechnology Information. "2-Phenylazetidine | C9H11N | CID 568971". PubChem. URL: [Link]

  • Journal of Physical and Chemical Reference Data. "Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds". AIP Publishing. URL:[Link]

  • Nature. "Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes". PubMed Central (PMC). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-phenylazetidine

Advanced Safety and Handling Protocol for (R)-2-Phenylazetidine As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for strained, nitrogen-containing he...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol for (R)-2-Phenylazetidine

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for strained, nitrogen-containing heterocycles. (R)-2-phenylazetidine (CAS: 22610-18-0) is a critical chiral building block in drug discovery, particularly for designing ligands for nicotinic acetylcholine receptors and novel antibacterial agents. However, its four-membered ring structure imparts significant ring strain and basicity, making it highly reactive and hazardous.

This guide provides a comprehensive, self-validating operational protocol to ensure absolute safety from the moment the reagent is opened to its final disposal.

Hazard Causality & Risk Assessment

Before handling (R)-2-phenylazetidine, it is imperative to understand why it is dangerous. According to comprehensive hazard data, 2-phenylazetidine is classified under1[1].

  • Corrosivity (H314): The lone pair on the azetidine nitrogen is highly available due to the sp3 hybridization and ring geometry, making it a strong Lewis base. Dermal exposure does not merely cause superficial irritation; it induces liquefactive necrosis, deeply penetrating tissue.

  • Toxicity (H301): Accidental ingestion or mucosal absorption via contaminated gloves can be fatal[1].

  • Volatility: While its 2[2], aerosolization during syringe transfers or rapid exothermic reactions poses a severe inhalation risk.

Proper 3[3] are critical when managing inventories of such high-risk materials.

Quantitative PPE Matrix

To mitigate these risks, standard laboratory PPE is insufficient. The following quantitative matrix outlines the mandatory protective equipment and the scientific justification for each choice.

PPE CategoryMaterial SpecificationThickness (mm)Est. Breakthrough TimeJustification / Causality
Inner Gloves Nitrile Rubber0.10 - 0.15< 10 minsProvides tactile sensitivity and a final barrier. Insufficient alone against basic amines.
Outer Gloves Butyl Rubber or Neoprene0.35 - 0.70> 480 minsHigh resistance to corrosive, nucleophilic amines; prevents transdermal toxicity.
Eye Protection Polycarbonate Splash GogglesN/AN/APrevents micro-droplet ingress. Required due to severe eye damage hazard (H314).
Face Protection PETG Full Face Shield1.0N/ADeflects catastrophic splashes away from the face and neck during pressurized transfers.
Body Protection Tychem® 2000 Apron over FR CoatN/A> 30 minsImpermeable barrier against liquid spills. FR coat prevents ignition if handled near reactive solvents.

Experimental Workflow and Logical Relationships

G A 1. Pre-Operation Verify Fume Hood Flow & Don PPE B 2. Reagent Preparation Purge with Inert Gas (N2/Ar) A->B C 3. Chemical Transfer Use Gas-Tight Syringe & Schlenk Line B->C D 4. Reaction Execution Monitor Exothermicity C->D E 5. Quenching Neutralize with Weak Acid (e.g., 1M HCl) D->E F 6. Decontamination Doff PPE & Segregate Amine Waste E->F

Workflow for the safe handling, reaction, and disposal of (R)-2-phenylazetidine.

Step-by-Step Handling Methodology

Trustworthiness in execution requires a self-validating protocol. Every step below is designed to confirm the success of the previous one, ensuring a closed-loop safety system.

Step 1: Environmental Preparation & PPE Donning

  • Verify Engineering Controls: Ensure the Class II Type B2 fume hood face velocity is actively reading between 80-120 fpm.

  • Don Base PPE: Put on the inner nitrile gloves, flame-resistant (FR) lab coat, chemical-resistant apron, splash goggles, and face shield.

  • Don Outer Gloves & Validate: Put on the outer butyl rubber gloves. Validation Check: Before handling the chemical, perform a quick inflation test on the outer gloves (trap air and squeeze) to verify there are no microscopic pinhole leaks.

Step 2: Inert Atmosphere Setup

  • Secure Containment: (R)-2-phenylazetidine can degrade or react with atmospheric moisture and CO2. Secure the reagent bottle in a secondary polyethylene containment tray inside the fume hood.

  • Purge System: Connect your receiving reaction vessel to a Schlenk line and purge with dry Nitrogen or Argon for 15 minutes. Validation Check: Observe the bubbler to ensure continuous positive pressure.

Step 3: Safe Syringe Transfer

  • Pressurize Reagent: Insert a positive-pressure inert gas line into the reagent bottle via a septum to prevent pulling a vacuum during withdrawal.

  • Withdraw Reagent: Use a gas-tight glass syringe with a Luer-lock PTFE needle to withdraw the required volume.

    • Causality Note: Never use standard plastic syringes with rubber plungers for pure corrosive amines. The basicity of the azetidine will cause the rubber gasket to swell and jam, creating a severe pressurized spray hazard when force is applied.

  • Transfer: Add the liquid dropwise into the reaction mixture to carefully control any potential exotherm.

Step 4: Decontamination and Disposal Plan

  • Quenching: Residual (R)-2-phenylazetidine in syringes or glassware must be neutralized before being removed from the fume hood. Rinse the syringe three times with a compatible organic solvent (e.g., ethanol), followed immediately by a quench in a 1M HCl solution.

    • Causality Note: The acid converts the volatile, highly basic free amine into a stable, non-volatile, water-soluble hydrochloride salt. Validation Check: Tap a drop of the final rinse onto pH paper to confirm the solution is acidic (pH < 4), verifying complete neutralization.

  • Waste Segregation: Collect the neutralized aqueous waste and solvent rinses in a clearly labeled "Halogen-Free Corrosive Amine Waste" container. Do not mix with general acidic waste streams until fully neutralized to prevent violent acid-base reactions.

  • PPE Doffing: Remove the outer butyl gloves and wash them with water before taking them off. Remove the face shield and goggles. Finally, remove the inner nitrile gloves and wash hands thoroughly with soap and water.

References

  • Source: nih.
  • Source: chembk.
  • Source: nextsds.

Sources

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